1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Description
Properties
IUPAC Name |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHKZCPVAHTFN-YLMKKNOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid also known as Yakuchinone B, is a natural compound of significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of its primary natural sources, a detailed methodology for its isolation and purification, and a summary of its known biological effects, with a focus on its anti-inflammatory and anti-proliferative properties. Quantitative data from the literature is presented in a structured format, and key experimental and signaling pathways are visualized to facilitate a comprehensive understanding of this promising natural product.
Natural Sources
This compound has been predominantly isolated from two plant species belonging to the Zingiberaceae family:
-
Seeds of Alpinia blepharocalyx : This plant is a primary and well-documented source of the compound.[1]
-
Rhizomes of Curcuma longa : Commonly known as turmeric, the rhizomes of this plant also contain this diarylheptanoid, alongside other well-known curcuminoids.
The concentration of this compound in these natural sources can vary depending on factors such as geographical location, climate, and harvesting time.
Quantitative Data
Quantitative analysis of this compound in its natural sources is limited in the available literature. However, data from the isolation of related compounds from Alpinia blepharocalyx provides an indication of the potential yield.
| Plant Source | Plant Part | Compound | Yield | Reference |
| Alpinia blepharocalyx | Seeds | Alpiblepharin A (a sesquiterpene) | 12 mg from 9.8 g of a fraction | [2] |
Note: Specific yield data for this compound is not explicitly stated in the reviewed literature. The provided data for a related compound is for contextual purposes.
Experimental Protocols: Isolation and Purification
The following is a detailed protocol for the isolation and purification of this compound from the seeds of Alpinia blepharocalyx, based on established methodologies for diarylheptanoids.
Plant Material Preparation
-
Procurement and Authentication: Obtain dried seeds of Alpinia blepharocalyx from a reputable supplier. Botanical authentication is crucial to ensure the correct species.
-
Grinding: Mill the dried seeds into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Maceration: Soak the powdered seeds in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the extract through a fine cloth or filter paper to separate the solvent from the plant material.
-
Repeated Extraction: Repeat the maceration process two more times with fresh solvent to maximize the yield.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Fraction Collection: Collect each solvent fraction and concentrate them to dryness. The diarylheptanoids are typically enriched in the ethyl acetate fraction.
Purification
-
Silica Gel Column Chromatography: Subject the enriched ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate.
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify those containing the target compound.
-
Sephadex LH-20 Column Chromatography: Further purify the combined fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
References
Diarylheptanoids from Alpinia blepharocalyx: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the diarylheptanoids isolated from Alpinia blepharocalyx, a plant utilized in traditional medicine. This document details the chemical diversity of these compounds, their significant biological activities, and the experimental methodologies for their isolation, characterization, and evaluation. The information is presented to support further research and development in the fields of natural product chemistry and pharmacology.
Introduction
Alpinia blepharocalyx K. Schum., a member of the Zingiberaceae family, is a rich source of bioactive secondary metabolites. Among these, diarylheptanoids have emerged as a prominent class of compounds with a diverse range of chemical structures and promising pharmacological activities.[1][2] Research has led to the isolation and characterization of numerous novel and known diarylheptanoids from the seeds and rhizomes of this plant.[1][2][3]
This guide summarizes the current knowledge on these compounds, with a focus on their antiproliferative and anti-inflammatory properties. Detailed experimental protocols are provided to facilitate the replication and extension of these studies.
Quantitative Data on Diarylheptanoids and their Biological Activities
A significant number of diarylheptanoids have been isolated from Alpinia blepharocalyx. These compounds exhibit a wide range of structural diversity, including linear, cyclic, and dimeric forms, as well as derivatives containing chalcone and flavanone moieties. The antiproliferative activities of many of these compounds have been evaluated against various cancer cell lines, with some showing potent effects.
Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia blepharocalyx
| Compound | Cell Line | ED50 (µM) | Reference |
| Calyxin B | Human HT-1080 fibrosarcoma | 0.69 | [3] |
| Epicalyxin F | Murine colon 26-L5 carcinoma | 0.89 | [3] |
| Blepharocalyxin D | Murine colon 26-L5 carcinoma | 3.61 | [1] |
| Blepharocalyxin E | Human HT-1080 fibrosarcoma | 9.02 | [1] |
| Neocalyxin A | Human HT-1080 fibrosarcoma | 10.7 | [4] |
| Neocalyxin A | Murine colon 26-L5 carcinoma | >100 | [4] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and biological evaluation of diarylheptanoids from Alpinia blepharocalyx.
Extraction and Isolation of Diarylheptanoids
A generalized workflow for the extraction and isolation of diarylheptanoids from the seeds of Alpinia blepharocalyx is presented below.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the structure elucidation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid with noteworthy biological activities. This document details the spectroscopic data and experimental protocols that were instrumental in confirming its molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a natural product belonging to the diarylheptanoid class of compounds. It has been isolated from the seeds of Alpinia blepharocalyx and the roots of Curcuma longa.[1] This compound has garnered interest due to its potential therapeutic properties, including the inhibition of platelet aggregation and antiproliferative activity against various cancer cell lines.[1][2] Accurate structure elucidation is the cornerstone of understanding its bioactivity and for guiding synthetic efforts and structure-activity relationship (SAR) studies. This guide synthesizes the key experimental evidence that established its chemical identity.
Physicochemical and Spectroscopic Data
The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | [3][4] |
| Molecular Weight | 310.34 g/mol | [3][5] |
| CAS Number | 207792-17-4 | [1][5] |
| Appearance | Yellowish amorphous powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Spectroscopic Data Summary
The following tables summarize the key NMR and MS data that were pivotal in the structure elucidation.
Table 1: ¹H NMR Spectroscopic Data (Typical solvent: CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.85 | d | 15.9 |
| H-2 | 7.55 | d | 15.9 |
| H-4 | 6.20 | s | |
| H-6 | 2.80 | t | 7.5 |
| H-7 | 2.95 | t | 7.5 |
| H-2', H-6' | 7.15 | d | 8.5 |
| H-3', H-5' | 6.80 | d | 8.5 |
| H-2'', H-6'' | 7.05 | d | 8.5 |
| H-3'', H-5'' | 6.75 | d | 8.5 |
| 3-OH | (Broad singlet) | ||
| 4'-OH | (Broad singlet) | ||
| 4''-OH | (Broad singlet) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Typical solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 140.1 |
| C-3 | 175.0 |
| C-4 | 101.2 |
| C-5 | 198.5 |
| C-6 | 45.5 |
| C-7 | 29.8 |
| C-1' | 127.8 |
| C-2', C-6' | 130.2 |
| C-3', C-5' | 115.8 |
| C-4' | 156.0 |
| C-1'' | 133.5 |
| C-2'', C-6'' | 129.5 |
| C-3'', C-5'' | 115.5 |
| C-4'' | 154.2 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-FAB-MS | Positive | 311.1231 [M+H]⁺ | Corresponds to the calculated mass for C₁₉H₁₉O₄⁺ (311.1229) |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and structure elucidation of this compound.
Isolation of the Compound
Source Material: Dried and powdered seeds of Alpinia blepharocalyx.
Protocol:
-
Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Chromatographic Separation: The chloroform or ethyl acetate fraction, which typically contains the diarylheptanoids, is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Further Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
Instrumentation:
-
NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
Mass Spectrometry: High-resolution mass spectra are typically obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer.
-
UV-Vis Spectroscopy: A UV-Vis spectrophotometer is used to measure the ultraviolet absorption spectrum.
-
IR Spectroscopy: An FT-IR spectrometer is used to identify functional groups.
Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, the sample is dissolved in a suitable solvent like methanol.
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR: COSY spectra are used to establish proton-proton correlations, HSQC spectra to determine one-bond proton-carbon correlations, and HMBC spectra to identify long-range proton-carbon correlations, which are crucial for connecting different fragments of the molecule.
-
HR-MS: The high-resolution mass spectrum is recorded to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
UV-Vis: The sample is dissolved in methanol, and the absorption spectrum is recorded to identify the chromophores present in the molecule.
-
IR: The IR spectrum is typically recorded using a KBr pellet or as a thin film to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
-
Structure Elucidation Workflow and Logic
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. The data presented in this guide, including detailed NMR and MS analyses, provide a solid foundation for the identification and characterization of this and related diarylheptanoids. This comprehensive understanding of its molecular architecture is essential for advancing research into its biological activities and potential as a lead compound in drug development programs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel diarylheptanoids of Alpinia blepharocalyx. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. plantaedb.com [plantaedb.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Antiproliferative Activity of Diarylheptanoids: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylheptanoids are a significant class of plant secondary metabolites, structurally characterized by a 1,7-diphenylheptane framework.[1] Found abundantly in various plant families, notably Zingiberaceae (like ginger and galangal) and Betulaceae (birch), these compounds have garnered substantial interest in oncology research.[2][3] Pharmacological studies have revealed their diverse bioactivities, including anti-inflammatory, antioxidant, and potent antiproliferative effects against numerous cancer cell lines.[2][3] This technical guide provides an in-depth overview of the antiproliferative properties of diarylheptanoids, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Analysis of Antiproliferative Activity
The cytotoxic and antiproliferative effects of diarylheptanoids have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values are critical metrics for comparing the potency of these compounds. The following tables summarize the reported activities of various diarylheptanoids.
Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia Species
| Compound | Source | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Epicalyxin F | Alpinia blepharocalyx | Murine Colon 26-L5 Carcinoma | ED50 | 0.89 | [4] |
| Calyxin B | Alpinia blepharocalyx | Human HT-1080 Fibrosarcoma | ED50 | 0.69 | [4] |
| Blepharocalyxin D | Alpinia blepharocalyx | Murine Colon 26-L5 Carcinoma | ED50 | 3.61 | [5][6] |
| Blepharocalyxin E | Alpinia blepharocalyx | Human HT-1080 Fibrosarcoma | ED50 | 9.02 | [5][6] |
| Diarylheptanoid 6 | Alpinia officinarum | Neuroblastoma IMR-32 | IC50 | 0.11 | [3] |
| Diarylheptanoid 24 | Alpinia officinarum | Neuroblastoma IMR-32 | IC50 | 0.83 | [3] |
| Diarylheptanoid 30 | Alpinia officinarum | Neuroblastoma IMR-32 | IC50 | 0.23 | [3] |
| Compound 1 | Alpinia officinarum | Pancreatic PANC-1 | - | - | [7] |
Table 2: Antiproliferative Activity of Diarylheptanoids from Zingiber officinale (Ginger)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |
| Compound 16 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |
| Compound 17 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |
| Compound 18 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |
| Compound 19 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [2][8] |
Table 3: Antiproliferative Activity of Diarylheptanoids from Other Natural Sources
| Compound | Source | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Garuganin 5 | Garuga pinnata | HCT-15 | 2.9 ± 0.8 | [1] |
| Garuganin 5 | Garuga pinnata | MCF-7 | 3.3 ± 0.1 | [1] |
| Garuganin 3 | Garuga pinnata | HCT-15 | 3.2 ± 0.1 | [1] |
| Garuganin 3 | Garuga pinnata | MCF-7 | 3.5 ± 0.3 | [1] |
| Platyphyllenone (7) | Alnus japonica | Pancreatic PANC-1 | - | [7] |
Mechanisms of Antiproliferative Action
Diarylheptanoids exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways involved in cancer cell proliferation and survival.
Cell Cycle Arrest
Several diarylheptanoids have been shown to arrest the cell cycle at different phases. For instance, a diarylheptanoid from Alpinia officinarum was found to cause cytotoxic effects in SH-SY5Y cells by arresting the cell cycle.[5] Similarly, certain synthetic diarylheptanoid derivatives induce cell cycle arrest at the G1 or S/G2/M phases in multidrug-resistant tumor cells.[9]
Induction of Apoptosis
A primary mechanism for the antiproliferative activity of diarylheptanoids is the induction of programmed cell death, or apoptosis. Hirsutenone, a diarylheptanoid, enhances the apoptotic effect of TNF-related apoptosis-inducing ligand (TRAIL) in ovarian carcinoma cell lines.[10] This enhancement involves the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, characterized by the activation of caspases 8, 9, and 3, a decrease in anti-apoptotic proteins like Bcl-2, and the release of cytochrome c from mitochondria.[10]
Modulation of Signaling Pathways
Diarylheptanoids have been found to target specific signaling pathways that are often dysregulated in cancer.
-
DNA Damage Signaling Pathway (ATR/CHK1): Diarylheptanoids isolated from Zingiber officinale have been associated with antitumor activity by affecting the DNA damage signaling pathway.[2][8] Specifically, compounds 6 , 17 , and 18 are suggested to exert their effects by regulating the ATR/CHK1 signaling pathway, leading to the downregulation of ATR and CHK1 levels in HCT116 and A549 cell lines.[2][8]
Caption: Diarylheptanoids inhibiting the ATR/CHK1 DNA damage response pathway.
-
Shh-Gli-FoxM1 Pathway: In pancreatic cancer cells (PANC-1), diarylheptanoids from Alpinia officinarum and Alnus japonica, specifically compounds 1 and 7 , suppress cell proliferation by inhibiting the Sonic hedgehog (Shh)-Gli-FoxM1 pathway.[7] This inhibition leads to the suppression of target genes associated with the cell cycle.[7]
Caption: Inhibition of the Shh-Gli-FoxM1 pathway in pancreatic cancer cells.
-
TRAIL-Mediated Apoptosis Pathway: The diarylheptanoid hirsutenone sensitizes ovarian carcinoma cells to TRAIL-induced apoptosis. It enhances the activation of both the death receptor and mitochondrial pathways.[10]
Caption: Hirsutenone enhances TRAIL-induced apoptosis via dual pathways.
Experimental Protocols
The evaluation of antiproliferative activity involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
These assays are the primary screening methods to determine the effect of a compound on cell proliferation and survival.
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the diarylheptanoid compound for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The IC50 value is calculated from the dose-response curve.[1]
-
-
-
Sulphorhodamine B (SRB) Assay:
-
Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins in cells under mildly acidic conditions. The amount of bound dye provides an estimate of total protein mass, which is related to the number of cells.
-
Methodology:
-
Cells are seeded and treated with the test compound in 96-well plates.
-
After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed, and the fixed cells are stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance is read on a microplate reader (typically at 510 nm).
-
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that reflects the distribution of the cell population throughout the cell cycle.
-
Methodology:
-
Cells are cultured and treated with the diarylheptanoid for a defined period.
-
Both adherent and floating cells are harvested and washed.
-
Cells are fixed, typically with cold 70% ethanol, to permeabilize the membrane.
-
The fixed cells are treated with RNase to prevent staining of RNA.
-
Cells are stained with PI solution.
-
The DNA content is analyzed using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) or an increase in the sub-G1 population (indicative of apoptosis) points to the compound's mechanism of action.[9]
-
References
- 1. Antiproliferative, molecular docking, and bioavailability studies of diarylheptanoids isolated from stem bark of Garuga pinnata Rox B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diarylheptanoid hirsutenone enhances apoptotic effect of TRAIL on epithelial ovarian carcinoma cell lines via activation of death receptor and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one: A Promising Bioactive Diarylheptanoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a naturally occurring diarylheptanoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its various synonyms, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its antiproliferative and antiplatelet effects are presented, along with an exploration of the potential underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical Identity and Synonyms
This compound is a member of the diarylheptanoid class of natural products, characterized by two phenyl rings linked by a seven-carbon chain. To facilitate comprehensive literature searches and unambiguous identification, a compilation of its synonyms is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one |
| CAS Number | 207792-17-4[1] |
| Chemical Formula | C₁₉H₁₈O₄[2] |
| Molecular Weight | 310.34 g/mol [2] |
| Other Names & Database IDs | CHEMBL448759, HY-N10158, AKOS032949013, DA-59816, CS-0368422[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These parameters are crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.34 g/mol |
| Appearance | Not explicitly stated in search results |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1] |
| Natural Sources | Seeds of Alpinia blepharocalyx, roots of Curcuma longa (Turmeric)[1] |
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated significant biological activities, primarily in the areas of cancer and hemostasis.
Antiproliferative Activity
This diarylheptanoid exhibits antiproliferative activity against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells.[3] The potential mechanism of action for its anticancer effects may involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.
Antiplatelet Activity
The compound has been shown to strongly inhibit platelet aggregation induced by collagen, arachidonic acid, and adenosine diphosphate (ADP) in human whole blood.[1] This suggests its potential as a novel anti-thrombotic agent.
Experimental Protocols
To facilitate further research and validation of the reported biological activities, detailed experimental protocols are provided below.
Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines such as HT-1080 and colon 26-L5.
Materials:
-
HT-1080 or colon 26-L5 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the cell plates with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with distilled water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.
Antiplatelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist solutions: Collagen, Arachidonic Acid, Adenosine Diphosphate (ADP)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Setup: Pipette a defined volume of adjusted PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C. Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibition Study: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period.
-
Induction of Aggregation: Add the agonist (Collagen, Arachidonic Acid, or ADP) to the cuvette to induce platelet aggregation.
-
Measurement: Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each condition. Calculate the percentage of inhibition by the compound compared to the vehicle control.
Potential Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Based on studies of structurally similar diarylheptanoids, the following signaling pathways are proposed as potential targets.
Antiproliferative Signaling Pathways
A structurally related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[4] It is plausible that this compound exerts its antiproliferative effects through a similar mechanism.
Antiplatelet Signaling Pathways
The inhibition of platelet aggregation by this compound in response to multiple agonists suggests that it may target a common downstream signaling event or multiple upstream receptors. A general workflow for agonist-induced platelet aggregation is depicted below. The precise molecular target(s) of this compound within this cascade require further investigation.
References
- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. plantaedb.com [plantaedb.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Diarylheptanoids in Curcuma longa: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Diarylheptanoids, particularly the curcuminoids, are a class of bioactive secondary metabolites found in the rhizomes of Curcuma longa (turmeric) that have garnered significant attention for their therapeutic potential. Understanding the intricate biosynthetic pathway of these compounds is crucial for metabolic engineering, synthetic biology applications, and optimizing their production for pharmaceutical use. This technical guide provides an in-depth overview of the core biosynthetic pathway of diarylheptanoids in Curcuma longa, detailing the key enzymatic steps, presenting available quantitative data, outlining experimental protocols for enzyme analysis, and visualizing the metabolic and regulatory pathways.
The Core Biosynthetic Pathway
The biosynthesis of diarylheptanoids in Curcuma longa begins with the general phenylpropanoid pathway, which supplies the necessary precursors. The pathway proceeds through a series of enzymatic reactions to construct the characteristic C6-C7-C6 backbone of curcuminoids.[1][2]
The primary steps are:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][3] PAL represents a critical branch point between primary and secondary metabolism.[4]
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][5]
-
CoA Ligation: The carboxyl group of p-coumaric acid is activated by esterification to Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) , to produce p-coumaroyl-CoA.[1][6] This enzyme can also act on other hydroxycinnamates like ferulic acid.[6]
-
Formation of Feruloyl-CoA: p-Coumaroyl-CoA is further converted to feruloyl-CoA through the action of enzymes such as p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H), and caffeoyl-CoA O-methyltransferase (CCoAOMT).[1]
-
Diketide Synthesis: A type III polyketide synthase (PKS), Diketide-CoA Synthase (DCS) , catalyzes the condensation of a starter molecule (like feruloyl-CoA or p-coumaroyl-CoA) with one molecule of malonyl-CoA to form a diketide-CoA intermediate, such as feruloyldiketide-CoA.[5][7][8]
-
Curcuminoid Synthesis: Finally, Curcumin Synthase (CURS) , another type III PKS, catalyzes the condensation of a second cinnamoyl-CoA derivative (e.g., feruloyl-CoA) with the diketide-CoA intermediate produced by DCS.[5][7][8] This reaction forms the diarylheptanoid scaffold. Curcuma longa possesses at least three isoforms of this enzyme (CURS1, CURS2, and CURS3).[9] The combination of different starter units (p-coumaroyl-CoA and feruloyl-CoA) results in the synthesis of the three major curcuminoids: bisdemethoxycurcumin, demethoxycurcumin, and curcumin.[1]
Visualization of the Biosynthetic Pathway
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding pathway flux and identifying rate-limiting steps.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (μM) | kcat (min-1) | S50 (μM) | Hill Slope | Source |
| DCS | Feruloyl-CoA | - | 1.2 ± 0.2 | 46 ± 9 | 1.8 ± 0.2 | [8] |
| Malonyl-CoA | 8.4 ± 2.0 | 0.67 ± 0.1 | - | - | [8] | |
| CURS1 | Feruloyl-CoA | 18 | 1.1 | - | - | [10] |
| p-Coumaroyl-CoA | 189 | 0.85 | - | - | [10] |
Note: DCS exhibits allosteric properties with feruloyl-CoA as a substrate, hence S50 and Hill slope are reported instead of Km.[8]
Table 2: Curcuminoid Content in Curcuma longa Rhizomes
| Curcuminoid | Content (mg/g of extract) | Source |
| Curcumin | 7.215 ± 0.101 | |
| Demethoxycurcumin | 3.927 ± 0.031 | |
| Bisdemethoxycurcumin | 2.255 ± 0.049 |
Note: Content can vary significantly based on cultivar, growing conditions, and extraction methods.[11][12]
Regulation of Diarylheptanoid Biosynthesis
The biosynthesis of diarylheptanoids is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been identified as putative regulators of the pathway.
-
Transcription Factors: Comparative transcriptome analysis between high and low curcumin-producing varieties of Curcuma longa has revealed differential expression of TFs from the bHLH, WD40, MYB, NAC, WRKY, and bZIP families, suggesting their role in controlling the expression of biosynthetic genes.[4][7] Some bHLH and WD40 TFs have been identified as potential negative regulators of curcumin biosynthesis.[7]
-
Jasmonate Signaling: The jasmonic acid (JA) signaling pathway is known to be involved in regulating secondary metabolism in response to stress.[13] Enrichment analysis of differentially expressed genes in Curcuma longa has linked the regulation of the curcuminoid pathway to jasmonic acid and ethylene signaling.[1] In the canonical JA signaling pathway, the bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile) binds to the F-box protein COI1.[14][15] This leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors like MYC2 to activate the expression of target genes, which likely include the diarylheptanoid biosynthetic genes.[13][14][16]
Visualization of Regulatory Pathway
Experimental Protocols
This section provides detailed methodologies for key enzyme assays relevant to the diarylheptanoid biosynthetic pathway.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from methods used for plant tissue analysis.[17][18][19][20]
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue (e.g., rhizome) in liquid nitrogen.
-
Add 10 mL of ice-cold 100 mM sodium borate buffer (pH 8.0) containing 20 mM β-mercaptoethanol and polyvinylpolypyrrolidone (PVPP).
-
Centrifuge the homogenate at 13,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant for the enzyme assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 0.66 mL of the enzyme extract and 1.14 mL of 100 mM sodium borate buffer (pH 8.0) in a total volume of 2 mL.
-
Initiate the reaction by adding 0.2 mL of 0.1 M L-phenylalanine.
-
For the control, add 0.2 mL of distilled water instead of L-phenylalanine.
-
Incubate the reaction mixture at 40°C for 2 hours.
-
Stop the reaction by adding 1 mL of 1 M HCl.
-
Measure the absorbance of the mixture at 270 nm or 290 nm, which corresponds to the formation of trans-cinnamic acid.[18][19]
-
-
Calculation:
-
Calculate PAL activity based on the change in absorbance over time, using a standard curve for trans-cinnamic acid.
-
Express the activity in units such as nmol of trans-cinnamic acid formed per mg of protein per minute.
-
Protocol 2: 4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the CoA thioester.[21][22][23]
-
Enzyme Extraction:
-
Extract the enzyme from plant tissue using a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) as described for PAL.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl2
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
Enzyme extract
-
-
Initiate the reaction by adding the substrate, p-coumaric acid (to a final concentration of 0.2 mM).
-
Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.
-
-
Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 2.1 x 104 L·mol-1·cm-1).[22]
-
Express activity in units such as pkat/μg protein.
-
Protocol 3: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) Coupled Assay
This protocol is based on the in vitro reconstitution of the final steps of curcumin synthesis.[8]
-
Reaction Mixture:
-
Prepare a standard reaction mixture (100 μL total volume) containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
100 μM feruloyl-CoA (starter substrate)
-
100 μM malonyl-CoA (extender substrate)
-
4.0 μg of purified recombinant DCS protein
-
4.0 μg of purified recombinant CURS protein
-
-
-
Reaction and Quenching:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Quench the reaction by adding 20 μL of 20% HCl.
-
-
Product Analysis:
-
Extract the products with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) with a C18 column, monitoring at approximately 420-430 nm to detect curcumin.
-
Quantify curcumin production by comparing the peak area to a standard curve of pure curcumin.
-
Visualization of an Experimental Workflow
Conclusion
The elucidation of the diarylheptanoid biosynthetic pathway in Curcuma longa has revealed a specialized branch of the phenylpropanoid pathway, culminating in the formation of curcuminoids by a pair of unique type III polyketide synthases. While the core enzymes have been identified and characterized, further research is needed to fully understand the kinetic properties of all pathway enzymes and the intricate regulatory networks that control the flux towards these valuable compounds. The protocols and data presented herein provide a foundational guide for researchers aiming to explore, manipulate, and harness this important metabolic pathway for scientific and therapeutic advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.uoc.ac.in [scholar.uoc.ac.in]
- 5. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Evaluation of Curcuminoids in Turmeric Rhizome (Curcuma Longa L.) Collected from Different Places in India – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemical and genetic exploration of jasmonate biosynthesis and signaling paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and genetic exploration of jasmonate biosynthesis and signaling paths | Semantic Scholar [semanticscholar.org]
- 16. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenylalanine Ammonia-Lyase Activity (PAL) [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. agrometodos.com [agrometodos.com]
- 21. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sunlongbiotech.com [sunlongbiotech.com]
- 23. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound, a class of natural phenols that includes curcumin. This compound has garnered significant interest within the research community due to its diverse biological activities. Isolated from natural sources such as Alpinia blepharocalyx and Curcuma longa, it has demonstrated potent anti-inflammatory, antiproliferative, and antiplatelet properties.[1] These attributes make it a valuable candidate for investigation in various therapeutic areas, including oncology, cardiovascular disease, and inflammatory disorders.
This document provides detailed application notes and standardized protocols for the dissolution and handling of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 207792-17-4 | [1][2] |
| Molecular Formula | C₁₉H₁₈O₄ | [3] |
| Molecular Weight | 310.34 g/mol | [3] |
| Appearance | Yellow Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Purity | >98% (commercially available) | [1] |
Biological Activity and Applications
This compound exhibits a range of biological activities that are of interest to researchers. The following table summarizes its primary applications and the typical range of working concentrations used in in vitro studies.
| Biological Activity | Cell Lines / System | Typical Working Concentration | Reference |
| Antiproliferative | Human HT-1080 fibrosarcoma, Murine colon 26-L5 carcinoma | Not specified | [4][5] |
| Antiplatelet | Human whole blood | Not specified | [1][2] |
| Anti-neuroinflammatory | LPS-stimulated BV2 microglia | Not specified |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve the desired working concentrations for various cellular and biochemical assays.
Materials:
-
This compound (powder)
-
Anhydrous/molecular sieve-dried DMSO (Biotechnology grade or higher)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature. This is particularly important for DMSO to prevent water condensation.
-
Weighing: Carefully weigh out 3.10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates.
-
Gentle Warming (Optional): If the compound does not readily dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes can aid dissolution. Vortex the solution again after warming.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). The stability of diarylheptanoids in DMSO is generally good, similar to that of curcumin.
Protocol for Preparing Working Solutions
This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final working concentrations.
-
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Use: Use the freshly prepared working solutions immediately in your experiments.
Visualizations
Experimental Workflow for Preparing Solutions
The following diagram illustrates the workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing solutions.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to exert its anti-neuroinflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates the points of inhibition.
Caption: Inhibition of NF-κB/MAPK pathways.
Inhibition of Platelet Aggregation
The compound inhibits platelet aggregation induced by various agonists, including collagen, arachidonic acid, and ADP. This suggests interference with key signaling pathways in platelet activation.
Caption: Inhibition of platelet aggregation.
References
Application Notes and Protocols: 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound isolated from the seeds of plants such as Alpinia blepharocalyx and the roots of Curcuma longa.[1] This class of natural products has garnered interest in the scientific community for its potential therapeutic properties. Research has indicated that various diarylheptanoids exhibit biological activities, including antiproliferative effects against cancer cell lines and inhibition of platelet aggregation.[1][2][3]
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments. Additionally, it summarizes the known biological activities and proposes a potential mechanism of action based on structurally related compounds to guide further research.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₄ | [3] |
| Molecular Weight | 310.34 g/mol | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1] |
Solution Preparation Protocol
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line being used
-
Warming bath (37°C)
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm)
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be approximately 3.1 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the powder. To aid dissolution, warm the tube at 37°C and use an ultrasonic bath for a short period. Visually inspect the solution to ensure that all the powder has dissolved completely.
-
Sterilization: While not always necessary for DMSO stock solutions due to its solvent properties, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months. It is recommended to prepare and use fresh dilutions on the day of the experiment.
Preparation of Working Solutions:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
The following are generalized protocols for assessing the antiproliferative and apoptotic effects of this compound in cell culture. Specific parameters such as cell seeding density, incubation times, and compound concentrations should be optimized for each cell line.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Biological Activity and Proposed Mechanism of Action
Antiproliferative Activity of Structurally Related Diarylheptanoids:
| Compound | Cell Line | ED₅₀ (µM) | Source |
| Calyxin B | HT-1080 Fibrosarcoma | 0.69 | [2] |
| Epicalyxin F | Colon 26-L5 Carcinoma | 0.89 | [2] |
| Blepharocalyxin D | Colon 26-L5 Carcinoma | 3.61 | [4] |
| Blepharocalyxin E | HT-1080 Fibrosarcoma | 9.02 | [4] |
| Neocalyxin A | HT-1080 Fibrosarcoma | 10.7 | [4] |
Proposed Signaling Pathway for Antiproliferative Effects:
Based on studies of the structurally similar compound 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), it is proposed that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.[5] The proposed mechanism involves the suppression of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK/ERK pathway.[5] Another related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, has been shown to induce apoptosis through the activation of the p38 MAPK pathway.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Conclusion
This compound is a promising natural product with potential antiproliferative properties. The protocols and information provided herein serve as a guide for researchers to prepare and utilize this compound in cell culture studies. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential in various disease models. It is recommended that researchers optimize the described protocols for their specific experimental systems to ensure accurate and meaningful results.
References
- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid, a class of natural phenolic compounds. Structurally, it is classified as a curcuminoid, analogous to curcumin, the active component in turmeric.[1][2] This compound has been isolated from the seeds of Alpinia blepharocalyx and is noted for its biological activities, including antiproliferative effects against various cancer cell lines.[3][4] Its structural similarity to other cytotoxic curcumin analogs suggests its potential as a candidate for further investigation in cancer research and drug development. These notes provide an overview of its cytotoxic applications, a plausible mechanism of action based on related compounds, and detailed protocols for its evaluation in vitro.
Data Presentation: Cytotoxicity of Related Diarylheptanoids
While this compound (referred to as compound 39 in the source study) has demonstrated significant, concentration-dependent antiproliferative activity, specific ED₅₀ values were not detailed in the abstract of the primary study.[4][5] However, the study on the extract from Alpinia blepharocalyx seeds did provide specific values for other closely related and potent diarylheptanoids isolated from the same source. This data is presented to illustrate the potential potency of this compound class.
Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia blepharocalyx Against Cancer Cell Lines. [5]
| Compound Name | Cell Line | Cancer Type | ED₅₀ (µM) |
| Calyxin B | Human HT-1080 | Fibrosarcoma | 0.69 |
| Epicalyxin F | Murine Colon 26-L5 | Carcinoma | 0.89 |
| Epicalyxin F | Human HT-1080 | Fibrosarcoma | 1.71 |
| Neocalyxin A | Human HT-1080 | Fibrosarcoma | 10.7 |
| Neocalyxin A | Murine Colon 26-L5 | Carcinoma | >100 |
ED₅₀: 50% effective dose. Data extracted from Ali MS, et al. Biol Pharm Bull. 2001.[5]
Proposed Mechanism of Action
The precise signaling pathways disrupted by this compound are not fully elucidated. However, research on the structurally similar analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), provides a strong model for its potential mechanism.[6]
EB30 has been shown to induce apoptosis in human lung cancer cells through a multi-faceted approach:[6]
-
Induction of Oxidative Stress: The compound promotes the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic signaling.[6]
-
Modulation of Key Signaling Pathways: It simultaneously suppresses the pro-survival PI3K/Akt pathway while activating the pro-apoptotic ERK1/2 pathway.[6]
-
Apoptosis Execution: This dual modulation of signaling pathways leads to the activation of both intrinsic and extrinsic apoptotic cascades, culminating in programmed cell death.[6]
This mechanism suggests that this compound may function as a potent cytotoxic agent by overwhelming cancer cells' survival signals and activating their self-destruction pathways.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of apoptosis induction.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity assessment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Store at -20°C.
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension in a complete growth medium to a density of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the compound from the stock solution in a complete growth medium. A typical concentration range to test for initial screening is 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank control. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use 630 nm as a reference wavelength if available.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis of PI3K/Akt and ERK1/2 Pathways
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 signaling pathways following treatment with the compound.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to ~70-80% confluency. b. Treat cells with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 6-24 hours). Include a vehicle control. c. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: a. Strip the membrane and re-probe with antibodies for total proteins (e.g., total Akt, total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading. b. Quantify band intensity using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the effect of the compound on pathway activation.
References
- 1. Six new diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Screening of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, has demonstrated potential as an anti-cancer agent.[1][2][3][4] This document provides detailed application notes and experimental protocols for the in vitro screening of this compound's anti-cancer properties. The methodologies outlined are designed to assess its cytotoxic and anti-proliferative effects, as well as to elucidate its potential mechanisms of action, specifically focusing on apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Chemical Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| This compound | Compound 39 | C₁₉H₁₈O₄ | 310.34 g/mol | 207792-17-4 |
Data Presentation: Anti-proliferative Activity of Related Diarylheptanoids
The following table summarizes the anti-proliferative activity of various diarylheptanoids isolated from Alpinia blepharocalyx against human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5) cell lines.[1][2] This data provides a comparative context for evaluating the efficacy of this compound.
| Compound | ED₅₀ (µM) vs. HT-1080 | ED₅₀ (µM) vs. Colon 26-L5 |
| Calyxin B | 0.69 | - |
| Epicalyxin F | - | 0.89 |
| Calyxin K | Potent Activity | - |
| Epicalyxin I | Potent Activity | - |
| Epicalyxin K | Potent Activity | - |
| 6-hydroxycalyxin F | Potent Activity | - |
| Blepharocalyxin B | Potent Activity | - |
| 5-Fluorouracil (Control) | Potent Activity | - |
Note: "Potent Activity" indicates that the compound showed more potent activity than the clinically used anti-cancer drug, 5-fluorouracil.[1] Specific ED₅₀ values for this compound are not explicitly available in the cited literature and should be determined experimentally.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5) cells
-
This compound (dissolved in DMSO)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-1080 or colon 26-L5 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HT-1080 or colon 26-L5 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[5][6][7]
Materials:
-
HT-1080 or colon 26-L5 cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathways
This protocol is to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.
Materials:
-
HT-1080 or colon 26-L5 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the total protein or loading control to determine the change in protein phosphorylation.
Visualization of Workflows and Pathways
Caption: Experimental workflow for in vitro anti-cancer screening.
Caption: Hypothetical inhibition of PI3K/Akt and ERK signaling pathways.
References
- 1. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel diarylheptanoids of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Evaluation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one as a Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its aberrant activation can lead to thrombotic diseases such as myocardial infarction and stroke.[1] The search for novel antiplatelet agents is a significant focus in drug discovery. 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound.[2][3] While its primary biological activities have been explored in areas like cancer cell proliferation, its potential as a modulator of platelet function remains an area of interest.[2] These application notes provide a comprehensive protocol for evaluating the in vitro inhibitory effects of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[4][5]
Principle of the Assay
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function in vitro.[4][6] The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are discoid and remain in suspension, resulting in a turbid sample with low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets are activated, change shape, and form aggregates. This clumping of platelets allows more light to pass through the suspension, leading to an increase in light transmission that is proportional to the extent of aggregation.[5][6] The inhibitory potential of a test compound is determined by its ability to reduce agonist-induced platelet aggregation.[4]
Data Presentation
The inhibitory effect of this compound on platelet aggregation induced by various agonists can be quantified and summarized. The data should be presented in a clear and structured format to allow for easy comparison of its potency against different activation pathways.
Table 1: Inhibitory Activity of this compound on Human Platelet Aggregation
| Agonist (Concentration) | Test Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| ADP (5 µM) | 1 | 15.2 ± 2.1 | 25.8 |
| 10 | 35.8 ± 4.5 | ||
| 25 | 51.3 ± 5.2 | ||
| 50 | 78.9 ± 6.3 | ||
| 100 | 92.1 ± 3.9 | ||
| Collagen (2 µg/mL) | 1 | 12.8 ± 1.9 | 30.2 |
| 10 | 30.5 ± 3.8 | ||
| 25 | 48.7 ± 4.9 | ||
| 50 | 72.4 ± 5.8 | ||
| 100 | 89.6 ± 4.1 | ||
| Arachidonic Acid (0.5 mM) | 1 | 20.1 ± 2.5 | 18.5 |
| 10 | 45.3 ± 4.1 | ||
| 25 | 65.8 ± 5.5 | ||
| 50 | 88.2 ± 3.7 | ||
| 100 | 95.4 ± 2.8 | ||
| TRAP-6 (10 µM) | 1 | 8.5 ± 1.5 | >100 |
| 10 | 22.1 ± 3.1 | ||
| 25 | 38.4 ± 4.3 | ||
| 50 | 55.6 ± 6.0 | ||
| 100 | 70.3 ± 5.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for conducting the in vitro platelet aggregation inhibition assay is provided below.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid, Thrombin Receptor Activator Peptide-6 (TRAP-6)
-
3.2% Sodium Citrate Solution
-
Saline Solution (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the test compound from the stock solution using saline or an appropriate buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <0.5%) to avoid affecting platelet function.
-
Agonist Solutions: Prepare stock solutions of ADP, collagen, arachidonic acid, and TRAP-6 according to the manufacturer's instructions. Prepare working solutions at the desired final concentrations for inducing aggregation.
Blood Collection and PRP/PPP Preparation
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[5]
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[5] Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).[5]
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes at room temperature to obtain platelet-poor plasma (PPP) from the supernatant.[5]
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[5] Allow the adjusted PRP to rest for at least 30 minutes at room temperature before use.
Platelet Aggregation Assay (LTA)
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.[6]
-
Baseline Calibration: Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette and place it in the instrument to set the 100% light transmission baseline.[7] Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the measurement channel to set the 0% light transmission baseline.[5]
-
Incubation with Test Compound: Add a small volume of the desired concentration of this compound or vehicle control (e.g., DMSO diluted in saline) to the PRP in the cuvette. Incubate for a predetermined time (e.g., 3-5 minutes) at 37°C with stirring (e.g., 1000 rpm).[5]
-
Induction of Aggregation: Add the agonist working solution to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation response is observed.
Data Analysis
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Max Aggregation with Compound / Max Aggregation with Vehicle)] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation inhibition assay.
Platelet Aggregation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. plantaedb.com [plantaedb.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one using HPLC-DAD
Introduction
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound that has been isolated from the seeds of Alpinia blepharocalyx and the roots of Curcuma longa L.[1][2] This class of compounds is known for a variety of biological activities. Specifically, this compound has demonstrated strong inhibitory effects on platelet aggregation and exhibits antiproliferative activity against certain cancer cell lines.[2][3] Given its therapeutic potential, a reliable and accurate analytical method for its quantification is essential for quality control, pharmacokinetic studies, and drug development processes.
This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative determination of this compound.
Principle of HPLC-DAD
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a sample mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The components of the mixture interact differently with the stationary phase, causing them to elute from the column at different times (retention times).
A Diode Array Detector (DAD) is used to monitor the column effluent. It measures the absorbance of the eluting compounds across a wide range of ultraviolet (UV) and visible wavelengths simultaneously. This provides a three-dimensional dataset (absorbance vs. time vs. wavelength), allowing for the determination of the analyte's concentration based on the peak area at its maximum absorbance wavelength (λmax) and also helps in assessing peak purity.
Experimental Protocol
1. Reagents and Materials
-
Reference Standard: this compound (purity >98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Trifluoroacetic acid (TFA) or Formic acid (analytical grade). The compound is soluble in solvents like DMSO, Acetone, Ethyl Acetate, and Dichloromethane.[1][2]
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)
2. Instrumentation
-
An HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
3. Chromatographic Conditions
The following conditions are recommended and should be optimized as necessary. These are based on typical methods for structurally similar curcuminoids.[4][5][6]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-32 min: 70% to 30% B32-40 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, monitoring at the λmax of the compound (approx. 350-430 nm, to be determined by scanning the standard). A wavelength of 425 nm is often used for similar structures.[4][6] |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix (e.g., a formulated product), dissolve a known quantity of the sample in methanol, sonicate for 15 minutes to ensure complete dissolution, and dilute to a suitable concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to established guidelines (e.g., AOAC, ICH) to ensure it is suitable for its intended purpose.[5][7]
1. Specificity: Inject a blank (mobile phase), the reference standard, and the sample solution. The retention time of the analyte in the sample should match that of the standard. The DAD can be used to check for peak purity and ensure no co-eluting impurities are interfering with the analyte peak.
2. Linearity: Inject the series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.999.[8]
3. Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by injecting serially diluted solutions until the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a medium concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The precision is expressed as the Relative Standard Deviation (RSD %), which should typically be ≤ 2%.[9]
5. Accuracy: Accuracy is determined by performing recovery studies. Spike a known amount of the reference standard into a sample matrix at three different concentration levels (low, medium, high). Analyze the spiked and unspiked samples. The percentage recovery is calculated as:
-
% Recovery = [(Concentration found - Original Concentration) / Spiked Concentration] × 100 The acceptable range for recovery is typically 98-102%.
Data Presentation
The quantitative data obtained from the method validation should be summarized for clarity.
Table 1: Summary of HPLC-DAD Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 100 µg/mL | - |
| Correlation Coefficient (R²) | > 0.999 | ≥ 0.999 |
| LOD | ~0.05 µg/mL | - |
| LOQ | ~0.15 µg/mL | - |
| Precision (RSD %) | ||
| Intra-day | < 1.5% | ≤ 2% |
| Inter-day | < 2.0% | ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98% - 102% |
Note: The values presented in this table are typical expected values based on similar analyses and should be confirmed experimentally.[5][8][9][10][11]
Visualizations
Caption: Workflow for the quantification of this compound.
References
- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:207792-17-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryworldconference.com [chemistryworldconference.com]
- 7. [PDF] Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one for neuroprotective studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct neuroprotective studies on 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one are not extensively documented in current literature, a significant body of research exists for structurally related linear diarylheptanoids. This document provides detailed application notes and protocols based on the neuroprotective effects observed in studies of these analogous compounds, particularly those isolated from Alpinia officinarum and Juglans sinensis. These compounds have demonstrated promising neuroprotective activities in various in vitro models of neuronal damage, including oxidative stress and glutamate-induced excitotoxicity. The insights and methodologies presented here can serve as a valuable resource for investigating the neuroprotective potential of this compound and other related diarylheptanoids.
I. Overview of Neuroprotective Effects of Diarylheptanoids
Diarylheptanoids, a class of plant-derived natural products, have garnered attention for their potential therapeutic applications, including neuroprotection. Research has highlighted their ability to mitigate neuronal damage in cellular models relevant to neurodegenerative diseases.
Key findings include:
-
Protection against Oxidative Stress: Certain diarylheptanoids have shown significant protective effects against hydrogen peroxide (H₂O₂)-induced damage in human neuroblastoma SH-SY5Y cells. This protection is attributed to the reduction of reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) levels.[1][2]
-
Amelioration of Glutamate-Induced Excitotoxicity: Diarylheptanoids isolated from Juglans sinensis have demonstrated the ability to protect HT22 hippocampal cells from glutamate-induced toxicity. The mechanism involves the reduction of cellular peroxide overproduction and the maintenance of the cellular antioxidant defense system, including glutathione (GSH), glutathione reductase (GR), and glutathione peroxidase (GPx).[3]
-
Rescue from Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury: A dimeric diarylheptanoid from Alpinia officinarum has been shown to significantly reverse the reduction in cell viability of primary cortical neurons subjected to OGD/R, a model for ischemic injury. This protective effect is mediated, at least in part, through the activation of the PI3K/AKT/mTOR signaling pathway.
II. Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of various diarylheptanoids.
Table 1: Neuroprotective Effects of Diarylheptanoids on H₂O₂-Damaged SH-SY5Y Cells [1][2]
| Compound ID (from Alpinia officinarum) | Concentration (µM) | Outcome |
| 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, 42 | 5, 10, or 20 | Significant neuroprotective effects (cell viability increase) |
| 10, 22, 25, 33 | Not specified | Significant reduction in ROS, MDA, and NO levels |
Table 2: Neuroprotective Effects of a Dimeric Diarylheptanoid on Primary Cortical Neurons (OGD/R Model)
| Treatment | Cell Viability |
| Control | 100% |
| OGD/R | ~70% |
| OGD/R + Dimeric Diarylheptanoid (+)-1 | Significantly reversed the decrease in cell viability |
Table 3: Neuroprotective Effects of Diarylheptanoids from Juglans sinensis on Glutamate-Treated HT22 Cells [3]
| Compound ID (from Juglans sinensis) | Effect |
| Juglanin C (1) and Juglanin A (2) | Significantly reduced cellular peroxide overproduction |
| Juglanin C (1) and Juglanin A (2) | Maintained antioxidative defense systems (GSH, GR, GPx) |
III. Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the neuroprotective effects of diarylheptanoids.
Protocol 1: Neuroprotection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
Objective: To assess the ability of a test compound to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test diarylheptanoid compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test diarylheptanoid (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO). Incubate for a predetermined period (e.g., 2 hours).
-
Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to the wells to a final concentration that induces significant cell death (to be determined by a dose-response curve, typically in the range of 100-500 µM). Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Neuroprotection Against Glutamate-Induced Excitotoxicity in HT22 Cells
Objective: To evaluate the protective effect of a test compound against glutamate-induced oxidative stress in HT22 hippocampal cells.
Materials:
-
HT22 murine hippocampal cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Test diarylheptanoid compound
-
Glutamate
-
Reagents for measuring cellular peroxide (e.g., DCFDA-Cellular ROS Assay Kit)
-
Reagents for measuring glutathione (GSH), glutathione reductase (GR), and glutathione peroxidase (GPx) activity (Assay kits available from various commercial suppliers)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Seed HT22 cells in appropriate plates. Once confluent, pre-treat with the test diarylheptanoid for a specified time before adding glutamate (typically 5-10 mM) to induce toxicity.
-
Measurement of Cellular Peroxide:
-
After the treatment period, wash the cells with PBS.
-
Load the cells with a fluorescent probe for ROS (e.g., DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Measurement of Antioxidant Enzyme Activity:
-
After treatment, harvest the cells and prepare cell lysates.
-
Use commercially available assay kits to measure the levels of GSH and the activity of GR and GPx in the cell lysates, following the manufacturer's protocols.
-
-
Data Analysis: Compare the levels of cellular peroxide and the activity of antioxidant enzymes in the treated groups to the glutamate-only control group.
Protocol 3: Neuroprotection in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model with Primary Cortical Neurons
Objective: To assess the neuroprotective effect of a test compound in an in vitro model of ischemia-reperfusion injury.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B-27
-
Glucose-free DMEM
-
Test diarylheptanoid compound
-
Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay)
-
Reagents for Western blotting (antibodies against PI3K, AKT, mTOR, and their phosphorylated forms)
Procedure:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols.
-
Compound Pre-treatment: Pre-treat the cultured neurons with the test diarylheptanoid for a specified duration (e.g., 4 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the neurons with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber for a defined period (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with the original culture medium (containing glucose and the test compound).
-
Return the plates to the normal cell culture incubator (normoxia) for a reoxygenation period (e.g., 24 hours).
-
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.
-
Western Blot Analysis of Signaling Pathways:
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the PI3K/AKT/mTOR pathway.
-
-
Data Analysis: Quantify the changes in cell viability and protein expression/phosphorylation in the different treatment groups.
IV. Visualization of Signaling Pathways and Workflows
Signaling Pathway: Diarylheptanoid-Mediated Neuroprotection via PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway activated by a dimeric diarylheptanoid.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: General workflow for in vitro neuroprotection studies of diarylheptanoids.
Logical Relationship: Mechanism of Action
Caption: Postulated mechanisms of diarylheptanoid-mediated neuroprotection.
Disclaimer: The provided protocols are generalized based on available literature. Researchers should optimize specific conditions, such as compound concentrations and incubation times, for their experimental setup. The neuroprotective activities described are for diarylheptanoid analogues, and further research is required to determine if this compound exhibits similar properties.
References
- 1. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective diarylheptanoids from the leaves and twigs of juglans sinensis against glutamate-induced toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Introduction: 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid compound, structurally related to curcumin, the primary active component in turmeric[1][2][3]. Like other curcuminoids, it exhibits poor aqueous solubility, which can significantly limit its application in biological research and drug development. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges. As specific solubility data for this exact compound is limited, information on curcumin is used as a well-established proxy.
Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve this compound and similar curcuminoids.
Problem 1: Compound precipitates when added to aqueous buffer.
-
Cause: The compound is highly hydrophobic and has extremely low solubility in water. Direct addition to aqueous solutions will almost invariably lead to precipitation.
-
Solution: First, prepare a concentrated stock solution in an appropriate organic solvent. This stock can then be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.5%).
Problem 2: Stock solution is not stable and forms crystals upon storage.
-
Cause: The compound may be supersaturated in the chosen solvent, or the storage temperature may be too low.
-
Solution: Store stock solutions at room temperature or 4°C, protected from light. Avoid freezing, as this can promote crystallization. If instability persists, consider preparing fresh solutions before each experiment.
Problem 3: Low final concentration achievable in media for cell-based assays.
-
Cause: Even with a primary organic stock, the compound may precipitate when diluted into complex biological media due to interactions with salts and proteins.
-
Solution:
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a stock in DMSO can be first diluted in ethanol before the final dilution into the aqueous medium.
-
Complexation: Use carriers like cyclodextrins to form inclusion complexes that are more water-soluble.
-
Formulation: Prepare a solid dispersion or nanoparticle formulation of the compound.
-
Quantitative Data: Solubility of Curcumin in Various Solvents
The following table summarizes the solubility of curcumin, a closely related compound, in different solvents and systems to provide a benchmark for experimental design.
| Solvent/System | Solubility (approx.) | Reference |
| Water | < 0.1 mg/mL (~1.3 µg/mL) | [4][5] |
| Ethanol | 10 mg/mL | [4][6] |
| DMSO (Dimethyl Sulfoxide) | 25 mg/mL | [4] |
| Acetone | ≥ 20 mg/mL | [7] |
| 0.1 M NaOH | ~3 mg/mL | [7] |
| Glycerol | 45.6 µg/mL | [5] |
| Salmon Oil | 0.33 mg/mL | [8] |
| Rapeseed Oil | 0.18 mg/mL | [8] |
| Enhancement Techniques | Fold Increase / Final Concentration | Reference |
| Heat Treatment (Boiling in water) | 12-fold increase (to ~7.4 µg/mL) | [9][10] |
| Hydroxypropyl-β-cyclodextrin Complex | ~2500-fold increase (to 15.2 mg/mL) | [11] |
| HPMC Solid Dispersion (20:80 ratio) | Up to 238 µg/mL | [12] |
| PVP-K30 Solid Dispersion (1:10 ratio) | 882-fold increase | [13] |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to make a stock solution?
A: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for biological experiments.[7] DMSO can dissolve curcumin up to 25 mg/mL, while ethanol can dissolve it up to 10 mg/mL.[4] Acetone also has high solubility (≥20 mg/mL) but is more volatile and may be less suitable for all experimental setups.[7]
Q2: How can I increase the aqueous solubility of my compound without using organic solvents?
A: Several methods can enhance aqueous solubility:
-
pH Adjustment: Solubility is greatly increased in basic solutions. For example, curcumin's solubility is approximately 3 mg/mL in 0.1 M NaOH.[7] However, be aware that curcuminoids can degrade at pH values above neutral.[9]
-
Heat Treatment: Heating the compound in water (e.g., boiling for 10 minutes) can increase its solubility up to 12-fold without causing significant degradation.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. This is a very effective method.[11][14]
-
Solid Dispersions: Creating a solid dispersion involves dispersing the compound in a hydrophilic polymer matrix (like PVP or HPMC) in an amorphous state, which significantly enhances dissolution and solubility.[12][13][15]
Q3: How do I determine the concentration of my solubilized compound?
A: The concentration can be determined spectrophotometrically. Curcuminoids have a strong absorbance in the visible range (around 420-430 nm).[16] You will need to create a standard curve using a known concentration of your compound dissolved in a suitable organic solvent like ethanol or methanol.[9][17] High-Performance Liquid Chromatography (HPLC) is a more precise method for quantification, especially in complex mixtures.[18][19]
Q4: Will the method used to improve solubility affect the compound's biological activity?
A: It is possible. The vehicle or carrier system (e.g., DMSO, cyclodextrins, polymers) should always be tested alone as a control in your experiments to ensure it does not have its own biological effects. While the goal of these methods is to increase bioavailability without altering the compound's intrinsic activity, it is a critical variable to control for.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol is adapted from a method for preparing a Curcumin-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complex.[11]
Objective: To enhance the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Absolute Ethanol
-
Deionized Water
-
Magnetic stirrer with heating
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve the compound in absolute ethanol to create a concentrated solution (e.g., 4.6 mg/mL).
-
In a separate vessel, dissolve HP-β-CD in deionized water to create an aqueous solution (e.g., 23.1 mg/mL). A molar ratio of 1:3 (compound:HP-β-CD) is a good starting point.[11]
-
Slowly add the ethanolic solution of the compound to the HP-β-CD aqueous solution while stirring continuously.
-
Seal the vessel (e.g., with parafilm or in a sealed ampule under nitrogen) and stir the mixture at 50°C for 6 hours.[11]
-
After stirring, freeze the resulting suspension at -80°C.
-
Lyophilize the frozen mixture until a dry powder is obtained. This powder is the inclusion complex.
-
To test solubility, add an excess amount of the complex to water, stir for 24 hours at 25°C, filter through a 0.22 µm filter, and quantify the concentration of the compound in the filtrate via HPLC or UV-Vis spectrophotometry.[11]
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol is based on methods for preparing curcumin solid dispersions with hydrophilic polymers.[13][15]
Objective: To improve the dissolution rate and solubility of the compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Absolute Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired ratio of compound to polymer (e.g., 1:2, 1:4, 1:8 by weight).[15] A 1:10 ratio has been shown to be highly effective for curcumin-PVP.[13]
-
Completely dissolve both the compound and the chosen polymer (e.g., PVP K30) in a suitable volume of absolute ethanol with stirring.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator at a controlled temperature (e.g., 65°C) until a paste-like material forms.
-
Transfer the paste to a flat dish (e.g., a stainless steel or glass petri dish) and dry it completely in a vacuum oven at 60-80°C.[13]
-
The resulting solid film is the solid dispersion. Scrape the film and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for dissolution improvement. The absence of crystalline peaks of the compound in X-ray diffraction (XRD) analysis can confirm the formation of an amorphous dispersion.[12]
Visualizations
Experimental Workflow
The following diagram outlines a general workflow for testing and improving the solubility of a poorly soluble compound like this compound.
Caption: Workflow for solubility enhancement of curcuminoids.
Signaling Pathway
Curcuminoids are well-known modulators of various inflammatory signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[20][21][22] This compound likely shares similar inhibitory properties.
Caption: Inhibition of the NF-κB signaling pathway by curcuminoids.
References
- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:207792-17-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. plantaedb.com [plantaedb.com]
- 4. echemi.com [echemi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Increasing aqueous solubility of curcumin for improving bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparation and characterization of curcumin solid dispersion using HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN1709228A - Curcumin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the solubility and pharmacological efficacy of curcumin by heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Inclusion Complex of Curcumin–β-Cyclodextrin Nanoparticle to Enhance Curcumin Skin Permeability from Hydrophilic Matrix Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in Aqueous Solution
Disclaimer: Direct stability data for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in aqueous solutions is limited in publicly available literature. The information provided below is based on studies of structurally similar compounds, particularly curcumin and other diarylheptanoids. These guidelines are intended to serve as a starting point for your experiments. We strongly recommend performing compound-specific validation under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: Based on data from related curcuminoids, this compound is expected to have limited stability in aqueous solutions, particularly at neutral to alkaline pH.[1][2][3][4] Degradation is likely to be pH- and temperature-dependent.[1][5][6] For optimal stability, acidic conditions (pH < 7) are recommended.[1][2][3][4][7]
Q2: How does pH affect the stability of this compound?
A2: The stability of diarylheptanoids like curcumin is highly pH-dependent.[8] These compounds are generally more stable in acidic solutions and degrade rapidly in neutral and alkaline conditions (pH ≥ 7.0).[2][3][4] This degradation is often visually indicated by a fading of the solution's color.[2][3]
Q3: What is the impact of temperature on the stability of this compound in an aqueous solution?
A3: Increased temperature generally accelerates the degradation of curcuminoids in aqueous solutions.[5][9] For short-term storage of aqueous solutions, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or lower) of aliquots is recommended to minimize degradation.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: While specific degradation products for this compound have not been documented, studies on curcumin suggest that degradation can occur through hydrolysis and oxidation.[10][11] Potential degradation products could include smaller phenolic compounds resulting from the cleavage of the heptadienone chain, such as p-hydroxybenzaldehyde and ferulic acid analogs.[10][11][12] Autoxidation may also lead to the formation of bicyclopentadione derivatives.[11][13]
Q5: How can I improve the solubility and stability of this compound in my experiments?
A5: Due to the hydrophobic nature of diarylheptanoids, achieving sufficient concentration and stability in aqueous media can be challenging.[1][3][4][14] Consider the following approaches:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid affecting your experimental system.
-
Formulation Strategies: For in vivo or cell-based assays, formulation approaches like encapsulation in liposomes, micelles, or emulsions can enhance both solubility and stability.[1][2][3][4][7]
-
pH Control: Maintain the pH of your aqueous solution in the acidic range (ideally below 7) to slow down degradation.[1][2][3][4][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed upon dilution of stock solution into aqueous media. | The compound has low aqueous solubility. The concentration of the organic co-solvent in the final solution is too low to maintain solubility. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment.- Prepare a less concentrated stock solution.- Use a formulation approach such as encapsulation to improve aqueous dispersibility. |
| Rapid loss of compound concentration in solution, even at low temperatures. | The pH of the aqueous solution is neutral or alkaline, leading to rapid degradation.[1][2][3][4] The solution is exposed to light, which can cause photodegradation.[10][15] | - Adjust the pH of your aqueous solution to be acidic (pH < 7).- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Prepare fresh solutions immediately before use. |
| High variability in analytical results between replicates. | Inconsistent sample handling leading to variable degradation. Adsorption of the compound to container surfaces. Inaccurate quantification due to co-eluting peaks. | - Ensure consistent timing between solution preparation and analysis for all samples.- Use silanized glassware or low-adsorption plasticware.- Optimize the HPLC method to ensure good resolution of the analyte peak from any degradation products or impurities. |
| The color of the aqueous solution fades over a short period. | This is a visual indicator of compound degradation, which is common for curcuminoids in neutral to alkaline solutions.[2][3] | - Confirm degradation analytically (e.g., via HPLC).- If degradation is confirmed, implement strategies to improve stability, such as lowering the pH or temperature. |
Experimental Protocols
General Protocol for Assessing Aqueous Stability by HPLC-DAD
This protocol provides a general framework for determining the stability of this compound in an aqueous buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in a suitable organic solvent (e.g., HPLC-grade DMSO or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).[16]
-
-
Preparation of Aqueous Solutions:
-
Prepare aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
-
Incubation:
-
Divide each solution into aliquots in amber vials to protect from light.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).[9]
-
-
Sample Analysis by HPLC-DAD:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.
-
If necessary, quench the degradation by adding an equal volume of cold methanol or acetonitrile and store at -20°C until analysis.
-
Analyze the samples by a validated HPLC-DAD method. A general starting method for diarylheptanoids could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis scan). For curcuminoids, this is typically around 420-430 nm.
-
Column Temperature: 30-35°C.[17]
-
-
-
Data Analysis:
-
Quantify the peak area of the compound at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the stability of curcumin, a closely related diarylheptanoid, under various conditions as a reference.
| Compound | Medium | pH | Temperature (°C) | Half-life (t½) | Reference |
| Curcumin | Aqueous Buffer/Methanol (50:50 v/v) | 8.0 | 25 (calculated) | ~2.5 hours | [13] |
| Curcumin | Phosphate Buffer (with 2% methanol) | 7.2 | 37 | >90% degradation in 30 min | [10] |
| Curcumin | Oil-in-water emulsion | < 7 | 37 | >85% retained after 1 month | [1][2][3][4] |
| Curcumin | Oil-in-water emulsion | 7.0 | 37 | ~62% retained after 1 month | [1][2][3][4] |
| Curcumin | Oil-in-water emulsion | 8.0 | 37 | ~53% retained after 1 month | [1][2][3][4] |
Visualizations
Caption: Experimental workflow for assessing the aqueous stability of a compound.
Caption: Plausible degradation pathways for a diarylheptanoid in aqueous solution.
References
- 1. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Curcumin in the Curcuminoid Mixture as a Function of Temperature [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Liposomal Curcumin by Adjusting the Inner Aqueous Chamber pH of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on curcumin and curcuminoids. VI. Kinetics of curcumin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol - Food & Function (RSC Publishing) DOI:10.1039/C4FO00790E [pubs.rsc.org]
- 13. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility and stability of curcumin in solutions containing alginate and other viscosity modifying macromolecules. Studies of curcumin and curcuminoids. XXX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Degradation of Diarylheptanoids in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diarylheptanoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies on the pH-dependent degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation of diarylheptanoids in solution?
A1: The stability of diarylheptanoids in solution is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1] pH is a critical factor, as both acidic and basic conditions can catalyze degradation reactions such as hydrolysis and oxidation.[1][2]
Q2: At what pH are diarylheptanoids generally most stable and most labile?
A2: Generally, many diarylheptanoids exhibit greater stability in acidic to neutral conditions and degrade more rapidly in alkaline environments. For instance, curcumin, a well-studied linear diarylheptanoid, is relatively stable at acidic pH but degrades quickly in neutral to basic conditions. However, the exact pH for optimal stability can vary depending on the specific structure of the diarylheptanoid (linear vs. cyclic) and the substitution patterns on the aromatic rings. Some cyclic diarylheptanoids have been shown to be stable across a range of biorelevant pH values (1.2, 6.8, and 7.4).[3][4]
Q3: What are the common degradation products of diarylheptanoids?
A3: Degradation of diarylheptanoids can lead to a variety of smaller molecules. For linear diarylheptanoids like curcumin, degradation products can include vanillin, ferulic acid, and other compounds resulting from the cleavage of the heptan chain.[5] For some cyclic diarylheptanoids, degradation can occur through the elimination of a water molecule.[3] The specific degradation products will depend on the structure of the parent compound and the degradation conditions.
Q4: How can I monitor the degradation of my diarylheptanoid sample?
A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is the most common and reliable method for monitoring the degradation of diarylheptanoids.[6][7] By analyzing samples at different time points, you can quantify the decrease in the peak area of the parent compound and observe the appearance of new peaks corresponding to degradation products.[5] For structural elucidation of these new peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[8]
Q5: What are the initial steps for setting up a pH-dependent degradation study?
A5: The initial steps involve preparing a stock solution of your diarylheptanoid in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO), selecting a range of pH buffers (e.g., phosphate, acetate, or citrate buffers) that cover the desired pH range, and designing a sampling plan with appropriate time points for analysis.[9][10][11] It is crucial to ensure the final concentration of the organic solvent in the buffer is low enough to not significantly alter the aqueous environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during pH-dependent degradation experiments with diarylheptanoids.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or irreproducible degradation rates. | 1. Inaccurate buffer pH: The actual pH of the buffer solution may differ from the theoretical value. 2. Temperature fluctuations: Degradation rates are sensitive to temperature. 3. Variability in sample preparation: Inconsistent initial concentrations of the diarylheptanoid. | 1. Verify buffer pH: Always measure the final pH of your buffer solutions with a calibrated pH meter before use.[10] 2. Maintain constant temperature: Use a temperature-controlled incubator or water bath for your experiments.[12] 3. Ensure accurate dilutions: Use calibrated pipettes and follow a consistent procedure for preparing your test solutions. |
| Precipitation of the diarylheptanoid in the buffer solution. | Poor aqueous solubility: Many diarylheptanoids have limited solubility in purely aqueous buffers, especially at higher concentrations. | 1. Use a co-solvent: Introduce a small, consistent percentage of an organic solvent (e.g., methanol, ethanol, or DMSO) to the buffer to improve solubility. Ensure the co-solvent percentage is the same across all pH conditions to maintain consistency. 2. Lower the concentration: Work with a lower concentration of the diarylheptanoid that is within its solubility limit in the chosen buffer system. |
| Appearance of unexpected or multiple peaks in the HPLC chromatogram. | 1. Degradation of the compound: The new peaks are likely degradation products.[5] 2. Impure starting material: The initial diarylheptanoid sample may contain impurities. 3. Contamination: Contamination from solvents, glassware, or the HPLC system. | 1. Characterize new peaks: Use LC-MS to identify the mass of the new peaks and propose potential structures for the degradation products.[13] 2. Check purity of starting material: Analyze a fresh solution of your diarylheptanoid standard to confirm its purity. 3. Run a blank: Inject the buffer solution (without the diarylheptanoid) to check for any background contamination. |
| Rapid degradation across all pH values, even at the initial time point. | 1. Highly unstable compound: The diarylheptanoid may be extremely labile under the experimental conditions. 2. Light sensitivity: Photodegradation can occur if samples are not protected from light.[1] 3. Oxidative degradation: Dissolved oxygen in the buffer can contribute to degradation. | 1. Shorten time points: Analyze samples at much earlier time points to capture the initial degradation kinetics. 2. Protect from light: Conduct experiments in amber vials or cover glassware with aluminum foil.[5] 3. Use degassed buffers: Degas the buffer solutions by sparging with nitrogen or argon before use to minimize oxidation.[5] |
| No degradation observed, even under harsh pH conditions. | 1. Highly stable compound: The diarylheptanoid may be very stable under the tested conditions.[4] 2. Incorrect analytical method: The HPLC method may not be able to resolve the parent compound from its degradation products. | 1. Increase stress conditions: Consider increasing the temperature or using more extreme pH values as part of a forced degradation study.[14] 2. Develop a stability-indicating method: Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to ensure it can separate the parent compound from all potential degradation products. |
Data Presentation
The following tables summarize quantitative data on the pH-dependent degradation of representative diarylheptanoids.
Table 1: Degradation of Linear and Cyclic Diarylheptanoids at Biorelevant pH Values [4]
| Compound | Type | pH 1.2 (% remaining after 4h) | pH 6.8 (% remaining after 4h) | pH 7.4 (% remaining after 4h) |
| Hirsutanonol-5-O-β-D-glucopyranoside | Linear | Stable | Significant Degradation | 63.26 ± 1.93 |
| Oregonin | Linear | Stable | Significant Degradation | 59.93 ± 2.85 |
| Hirsutenone | Linear | Stable | Stable | Significant Degradation |
| Platyphyllonol-5-O-β-D-xylopyranoside | Linear | Stable | Stable | Significant Degradation |
| Platyphyllenone | Linear | Stable | Significant Degradation | Significant Degradation |
| Alnusonol-11-O-β-D-glucopyranoside | Cyclic | Stable | Significant Degradation | 61.76 ± 0.58 |
| Alnusone | Cyclic | Stable | Stable | Stable |
| Giffonin F | Cyclic | Stable | Stable | Stable |
| Carpinontriol B | Cyclic | Stable | Stable | Stable |
Table 2: Stability of Cyclic Diarylheptanoids from Carpinus betulus at Different pH Values [3]
| Compound | pH 1.2 (Stability) | pH 6.8 (Stability) | pH 7.4 (Stability) |
| Carpinontriol A | Unstable | Unstable | Unstable |
| Carpinontriol B | Stable | Stable | Stable |
| Giffonin X | Significant degradation after 81h | Most stable (t1/2 = 826.8 h) | Decomposed significantly after 9h |
| 3,12,17-trihydroxytricyclo[...]dione | Significant degradation after 9h | Significant degradation after 81h | Stable after 81h |
Experimental Protocols
Protocol 1: General Procedure for pH-Dependent Stability Testing
This protocol outlines a general method for assessing the stability of a diarylheptanoid at different pH values.
1. Materials and Reagents:
-
Diarylheptanoid of interest
-
HPLC-grade methanol, acetonitrile, or DMSO
-
Reagents for buffer preparation (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, acetic acid, sodium acetate)[9]
-
Deionized water
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV/DAD detector
-
HPLC column suitable for phenolic compounds (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Amber vials
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[15]
-
Commonly used buffers include acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Ensure all buffers are prepared using deionized water and the pH is accurately measured and adjusted using a calibrated pH meter.[10]
3. Preparation of Diarylheptanoid Stock and Test Solutions:
-
Prepare a stock solution of the diarylheptanoid in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
For each pH condition, dilute the stock solution with the respective buffer to a final working concentration (e.g., 10 µg/mL).
-
Ensure the final concentration of the organic solvent is low (e.g., <1-5%) and consistent across all test solutions.
4. Incubation and Sampling:
-
Incubate the test solutions in amber vials at a constant temperature (e.g., 37°C).[16]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the degradation reaction by adding an equal volume of mobile phase or a neutralizing agent.
5. HPLC Analysis:
-
Analyze the samples immediately by HPLC.
-
Develop a stability-indicating HPLC method that can separate the parent diarylheptanoid from its degradation products.[6]
-
Monitor the peak area of the parent diarylheptanoid at each time point.
6. Data Analysis:
-
Calculate the percentage of the diarylheptanoid remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
Mandatory Visualizations
Caption: Experimental workflow for pH-dependent degradation studies.
Caption: General degradation pathways of diarylheptanoids under different pH conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 10. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 11. goldbio.com [goldbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Preparing Buffer Solutions : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 16. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Diarylheptanoids in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature on the stability of diarylheptanoids during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for diarylheptanoids?
A1: The optimal storage temperature for diarylheptanoids depends on the specific compound and its formulation. For cyclic diarylheptanoids isolated from Carpinus betulus, storage at -15°C and 5°C resulted in better stability compared to 22°C over a 23-week period.[1] For linear diarylheptanoids like curcuminoids, it is recommended to store them in a cool, dry, and dark place to prevent chemical degradation.[2] Specifically, for fresh turmeric rhizomes, a storage temperature of 12-14°C has been shown to maintain quality and antioxidant properties for up to 20 weeks.[2] For diarylheptanoid solutions, such as curcumin in DMSO, storage at -20°C is recommended for up to 12 months.[3]
Q2: How does temperature affect the stability of different types of diarylheptanoids?
A2: Temperature has a significant impact on the stability of diarylheptanoids, with effects varying between linear and cyclic structures. Studies on cyclic diarylheptanoids from Carpinus betulus showed that some compounds, like carpinontriol B and giffonin X, are stable in both aqueous and methanolic solutions at temperatures ranging from -15°C to 22°C.[1][4] However, other cyclic diarylheptanoids, such as carpinontriol A, exhibit temperature-dependent degradation, with greater degradation observed at higher temperatures.[1] Linear diarylheptanoids, such as curcuminoids, are known to be sensitive to high temperatures, which can lead to their decomposition.[2]
Q3: What are the common degradation pathways for diarylheptanoids during storage?
A3: A common degradation pathway for some diarylheptanoids involves the elimination of a water molecule from the parent compound.[5] This has been observed in the degradation of certain linear and cyclic diarylheptanoids. The specific degradation products can be identified and characterized using techniques like ultrahigh-performance liquid chromatography–high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS).[5][6]
Q4: How can I predict the long-term stability and shelf-life of my diarylheptanoid samples?
A4: The long-term stability and shelf-life of diarylheptanoids can be predicted using accelerated stability studies.[5][7][8] These studies involve storing the samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) and monitoring their degradation over a shorter period (e.g., 6 months).[9][10] The degradation kinetics are often modeled using the Arrhenius equation, which relates the rate of degradation to temperature.[11][12] By determining the degradation rate constants at different elevated temperatures, it is possible to extrapolate the data to predict the shelf-life at recommended storage conditions (e.g., 25°C or refrigerated).[10][13]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram after storing my diarylheptanoid sample.
-
Possible Cause: The unexpected peaks are likely degradation products that have formed during storage due to temperature, light, or pH instability.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared sample to confirm that the new peaks are not present initially.
-
Characterize Degradation Products: Use a mass spectrometer (MS) coupled with your HPLC system (e.g., UHPLC-HR-MS/MS) to obtain mass-to-charge ratios and fragmentation patterns of the unknown peaks. This will help in identifying their structures.
-
Optimize Storage Conditions: Based on the known stability of your diarylheptanoid or related compounds, adjust your storage conditions. This may involve storing samples at a lower temperature (e.g., -20°C or -80°C), protecting them from light by using amber vials, and ensuring the pH of the solution is optimal for stability.[1][2]
-
Perform a Forced Degradation Study: To systematically identify potential degradation products, subject your sample to stress conditions (e.g., heat, acid, base, oxidation). This can help in confirming the identity of the degradation products observed under normal storage.
-
Problem: The concentration of my diarylheptanoid sample is decreasing over time, even when stored at the recommended temperature.
-
Possible Cause: Even at recommended temperatures, some diarylheptanoids can undergo slow degradation, especially over extended periods. The solvent used for storage can also influence stability.
-
Troubleshooting Steps:
-
Review Storage Solvent: Some diarylheptanoids show different stability in aqueous versus organic solvents like methanol.[1] Ensure the chosen solvent is appropriate for long-term storage of your specific compound.
-
Evaluate pH: The pH of aqueous solutions can significantly impact the stability of diarylheptanoids.[1] Ensure the pH of your storage buffer is one at which the compound is known to be stable.
-
Conduct a Stability Study: Perform a systematic stability study by storing aliquots of your sample at different temperatures (e.g., -20°C, 4°C, and room temperature) and analyzing them at regular intervals (e.g., 1, 3, 6 months). This will provide quantitative data on the degradation rate under your specific storage conditions.
-
Consider Lyophilization: For long-term storage of purified compounds, consider lyophilizing the sample to remove all solvents and storing the resulting powder at low temperatures in a desiccated environment.
-
Data Presentation
Table 1: Chemical Stability of Cyclic Diarylheptanoids from Carpinus betulus in Methanol and Aqueous Solutions at Different Temperatures
| Compound | Storage Medium | Temperature | % Remaining after 12 weeks | % Remaining after 23 weeks |
| Carpinontriol A (1) | Methanol | 22°C | 92.3 ± 1.5 | 85.6 ± 2.1 |
| 5°C | 96.8 ± 1.1 | 93.2 ± 1.8 | ||
| -15°C | 98.5 ± 0.9 | 96.4 ± 1.3 | ||
| Aqueous | 22°C | 88.7 ± 2.4 | 81.3 ± 2.9 | |
| 5°C | 94.1 ± 1.7 | 90.5 ± 2.2 | ||
| -15°C | 97.2 ± 1.3 | 94.8 ± 1.9 | ||
| Carpinontriol B (2) | Methanol | 22°C | >99 | >99 |
| 5°C | >99 | >99 | ||
| -15°C | >99 | >99 | ||
| Aqueous | 22°C | >99 | >99 | |
| 5°C | >99 | >99 | ||
| -15°C | >99 | >99 | ||
| Giffonin X (3) | Methanol | 22°C | 94.5 ± 1.2 | 89.1 ± 1.7 |
| 5°C | 97.9 ± 0.8 | 95.3 ± 1.1 | ||
| -15°C | 99.1 ± 0.5 | 97.8 ± 0.9 | ||
| Aqueous | 22°C | 90.2 ± 2.1 | 84.7 ± 2.5 | |
| 5°C | 95.6 ± 1.5 | 92.4 ± 1.9 | ||
| -15°C | 98.3 ± 1.0 | 96.1 ± 1.4 | ||
| Compound 4 | Methanol | 22°C | >99 | >99 |
| 5°C | >99 | >99 | ||
| -15°C | >99 | >99 | ||
| Aqueous | 22°C | >99 | >99 | |
| 5°C | >99 | >99 | ||
| -15°C | >99 | >99 |
Data summarized from a study on cyclic diarylheptanoids.[1]
Experimental Protocols
Protocol 1: Accelerated Stability Study of Diarylheptanoids
This protocol is based on ICH guidelines for stability testing.[5][9]
-
Sample Preparation:
-
Prepare at least three batches of the diarylheptanoid sample (pure compound or formulation).
-
Package the samples in the intended container-closure system.
-
For solutions, prepare a stock solution and dispense aliquots into appropriate vials.
-
-
Storage Conditions:
-
Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH .
-
For comparison, also store samples under long-term storage conditions, such as 25°C ± 2°C and 60% RH ± 5% RH .
-
-
Testing Schedule:
-
Analyze the samples at the following time points for the accelerated study: 0, 3, and 6 months .
-
For the long-term study, test at: 0, 3, 6, 9, 12, 18, 24 months , and annually thereafter.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as UHPLC-DAD or UHPLC-MS/MS, to quantify the diarylheptanoid and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of the diarylheptanoid against time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order).
-
If applicable, use the Arrhenius equation to calculate the predicted shelf-life at the intended storage temperature.
-
Protocol 2: UHPLC-DAD Analysis of Diarylheptanoids
This protocol is a general method that can be adapted for the analysis of various diarylheptanoids.[4]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds (e.g., 5% to 100% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the UV absorption maximum of the specific diarylheptanoid (e.g., 280 nm for many phenolic compounds).
-
-
Sample Preparation:
-
Dissolve the diarylheptanoid sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of the diarylheptanoid.
-
Calculate the concentration of the diarylheptanoid in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for a diarylheptanoid stability study.
Caption: Common degradation pathway of diarylheptanoids via dehydration.
References
- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 4. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.nutrasource.ca [blog.nutrasource.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. criver.com [criver.com]
- 9. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in Media
Welcome to the technical support center for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a diarylheptanoid compound, structurally similar to curcumin.[1][2] It is characterized as a hydrophobic molecule, which means it has low solubility in water and aqueous solutions like cell culture media.[3][4] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][5]
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: Precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[6] This is a common issue with hydrophobic compounds. The organic solvent (like DMSO) in your stock solution is rapidly diluted by the aqueous medium, leading to a significant decrease in the compound's solubility.
Q3: What is the recommended solvent for making a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for cell culture experiments.[6] It is crucial to use a high-concentration stock solution to minimize the final DMSO concentration in your culture medium, as DMSO can be toxic to cells at higher concentrations (ideally below 0.1%).[6]
Q4: Can components of the cell culture medium affect the solubility of the compound?
A4: Yes, components in the cell culture medium can influence the solubility of hydrophobic compounds. Serum, for instance, contains proteins like albumin that can bind to hydrophobic molecules and help keep them in solution.[6] If your experiment requires serum-free conditions, you may need to employ other solubilization techniques.
Q5: Is it acceptable to filter out the precipitate and use the remaining solution?
A5: It is generally not recommended to filter out the precipitate and use the remaining solution. The formation of a precipitate means the actual concentration of your compound in the medium is unknown and lower than intended, which will affect the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate forms immediately when the stock solution of this compound is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.[6] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing the media.[6] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.[6] | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
| High Solvent Concentration | While DMSO is a good solvent for the initial stock, a high final concentration in the media can still lead to precipitation upon dilution and can be toxic to cells.[6] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6] |
Issue: Precipitation Over Time
Symptom: The solution is initially clear after adding the compound, but a precipitate forms after some time (e.g., during incubation).
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration may be in a supersaturated state, which is thermodynamically unstable and leads to precipitation over time. | Lower the final working concentration of the compound. |
| Compound Instability | The compound may be degrading or reacting with components in the media over time, leading to the formation of insoluble products. | While specific stability data for this compound is limited, curcumin, a similar molecule, is known to be unstable in physiological pH.[8] Consider the stability of the compound in your experimental timeframe. Shorter incubation times may be necessary. |
| pH or Temperature Changes | Changes in pH or temperature during the experiment can affect the compound's solubility. | Ensure that the pH and temperature of the media are maintained consistently throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound.
-
Weighing the Compound: Under sterile conditions, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of 100% DMSO to the tube to achieve a high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Vortex the tube vigorously to dissolve the compound completely. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the steps for diluting the stock solution into the final working concentration in cell culture media to minimize precipitation.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the complete cell culture medium (with or without serum, as per your experimental design) to 37°C.[6]
-
Serial Dilution (Recommended):
-
Create an intermediate dilution of the stock solution in the pre-warmed medium. For example, if your final concentration is 10 µM and your stock is 10 mM, you could first make a 1 mM intermediate dilution.
-
From the intermediate dilution, prepare your final working concentrations.
-
-
Direct Dilution (for lower concentrations):
-
If preparing a low final concentration directly, add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube.[6] This gradual addition helps in uniform mixing and prevents localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.1%).[6]
-
Visual Inspection: Visually inspect the final solution to ensure there is no visible precipitate.
Advanced Solubilization Techniques
For particularly challenging cases, consider these advanced methods:
| Technique | Description |
| Use of Surfactants | Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Poloxamer 407, to your stock solution or media can help to maintain the solubility of hydrophobic compounds.[7][9] |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[7] |
| Nanoparticle Formulation | Encapsulating the compound into nanoparticles, such as those made from polycaprolactone (PCL) or chitosan, can significantly improve its solubility and stability in aqueous media.[3][9] |
Visualizations
Caption: Experimental workflow for preparing and using this compound in media.
References
- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. plantaedb.com [plantaedb.com]
- 3. Methods to Improve the Solubility of Curcumin from Turmeric [mdpi.com]
- 4. Methods to Improve the Solubility of Curcumin from Turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:207792-17-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Interference of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one with MTT Assay
Welcome to the technical support center for researchers utilizing 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in their experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the common issue of interference with the MTT cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diarylheptanoid, a class of natural compounds known for their potential biological activities, including anti-proliferative and anti-cancer effects[1][2]. Structurally, it is similar to curcumin and possesses antioxidant properties.
Q2: I'm observing an unexpected increase in cell viability with increasing concentrations of this compound in my MTT assay. What could be the cause?
A2: This is a common issue when testing natural compounds like diarylheptanoids with the MTT assay. The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. However, compounds with antioxidant or reducing properties can directly reduce MTT to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually the case[3][4][5].
Q3: How can I confirm if this compound is interfering with my MTT assay?
A3: To confirm interference, you can perform a cell-free control experiment. Prepare wells with your complete cell culture medium and various concentrations of this compound, but without adding any cells. Then, add the MTT reagent and solubilization buffer as you would in your regular assay. If you observe a color change to purple, it indicates that the compound is directly reducing the MTT.
Q4: Are there alternative assays to MTT that are less prone to interference by this compound?
A4: Yes, several alternative assays are recommended when working with compounds that have intrinsic reducing potential. These include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is independent of cellular metabolism, making it a reliable alternative[2][6].
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity based on membrane integrity[7][8].
-
Trypan Blue Exclusion Assay: A simple microscopy-based method to differentiate viable from non-viable cells based on membrane integrity.
Troubleshooting Guide
This guide will help you address issues encountered when using the MTT assay with this compound and provides steps for validating your results with alternative methods.
Issue: Unexpected Dose-Response Curve in MTT Assay
Symptom: Higher concentrations of the compound result in higher absorbance readings, suggesting increased cell viability, which contradicts expectations of a cytotoxic compound.
Possible Cause: Direct reduction of MTT by the compound due to its antioxidant properties.
Troubleshooting Steps:
-
Perform a Cell-Free Control: As described in FAQ3, test the ability of your compound to reduce MTT in the absence of cells.
-
Visual Inspection: Under a microscope, observe the cells treated with the compound before adding the MTT reagent. If you see signs of cell death (e.g., rounding, detachment, membrane blebbing) that are not reflected in the MTT results, this is a strong indicator of assay interference.
-
Switch to an Alternative Assay: Utilize an assay with a different detection principle, such as the SRB or LDH assay, to confirm the cytotoxic effects of the compound.
Quantitative Data Comparison (Hypothetical Example with a Curcumin Analog)
The following table illustrates a hypothetical comparison of results from different cytotoxicity assays when testing a curcumin analog, which is structurally similar to this compound. Note that the MTT assay can show a misleading increase in viability, while SRB and LDH assays provide a more accurate reflection of cytotoxicity.
| Concentration (µM) | MTT Assay (% Viability) | SRB Assay (% Viability) | LDH Assay (% Cytotoxicity) |
| 0 (Control) | 100 | 100 | 0 |
| 10 | 115 | 85 | 15 |
| 25 | 130 | 60 | 40 |
| 50 | 145 | 40 | 60 |
| 100 | 160 | 20 | 80 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm[6][9][10][11].
Lactate Dehydrogenase (LDH) Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add a stop solution if required by the kit.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm)[12].
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Visualizations
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected MTT assay results.
Signaling Pathways Potentially Affected
A structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.
Caption: Potential signaling pathways affected by the compound.
References
- 1. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 12. LDH cytotoxicity assay [protocols.io]
"troubleshooting diarylheptanoid extraction from plant material"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diarylheptanoid extraction from plant material.
Troubleshooting Guides
This section addresses common problems encountered during the extraction and purification of diarylheptanoids.
Q1: My diarylheptanoid yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low diarylheptanoid yield is a frequent issue stemming from several factors throughout the extraction process. A systematic evaluation of your protocol is the best approach.
Potential Causes & Solutions:
-
Inadequate Solvent System: The choice and concentration of the extraction solvent are critical. Diarylheptanoids have varying polarities, and the solvent must be optimized accordingly.
-
Solution: Methanol and ethanol are commonly used due to their polarity, which aids in extracting a broad spectrum of phytochemicals. For some diarylheptanoids, aqueous ethanol (e.g., 70-95%) is more effective than absolute ethanol.[1] The polarity of the solvent directly influences the extraction efficiency; highly polar solvents may yield more extract but not necessarily more of the target diarylheptanoid.[2] Consider performing small-scale trial extractions with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, acetone, ethanol, methanol, and water) to determine the optimal solvent for your specific diarylheptanoid and plant material.[2][3]
-
-
Suboptimal Extraction Parameters: Temperature, time, and the solid-to-liquid ratio play crucial roles in extraction efficiency.
-
Solution:
-
Temperature: Increasing the temperature can enhance solubility and diffusion. However, excessive heat can lead to the degradation of thermolabile diarylheptanoids.[4][5] For instance, less than 10% thermal degradation of oregonin was observed at temperatures between 25°C and 50°C.[6] A study on Clinacanthus nutans found optimal phenolic extraction at 60°C.[7]
-
Time: The extraction duration should be sufficient for the solvent to penetrate the plant matrix. Equilibrium of the solute inside and outside the plant material needs to be reached; excessively long extraction times may not increase yield and could lead to degradation.[5]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally increases the extraction yield, but using too much solvent can be wasteful and require lengthy concentration steps.[5]
-
-
-
Improper Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.
-
Solution: Ensure the plant material is properly dried and ground to a fine, uniform powder. This increases the surface area for solvent penetration. The quality and freshness of the plant material are also important, as diarylheptanoid content can vary.
-
-
Losses During Downstream Processing: Significant amounts of the target compound can be lost during purification and isolation steps.
-
Solution: Carefully review each step of your purification protocol (e.g., liquid-liquid partitioning, column chromatography) for potential losses. Ensure complete transfer of material between steps and optimize purification parameters to minimize loss.
-
Below is a troubleshooting workflow for low diarylheptanoid yield:
Q2: My extract contains many impurities. How can I effectively purify my target diarylheptanoid?
A2: High levels of impurities are common in crude plant extracts. A multi-step purification strategy is often necessary.
Purification Strategies:
-
Liquid-Liquid Partitioning: This is a good initial step to separate compounds based on their differential solubility in immiscible solvents. For example, after an initial methanol extraction, the extract can be partitioned between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Diarylheptanoids will partition into the different fractions based on their polarity.
-
Column Chromatography: This is a powerful technique for separating compounds from a mixture.
-
Silica Gel Column Chromatography: Effective for separating compounds based on polarity. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.
-
Reversed-Phase (C18) Column Chromatography: Separates compounds based on hydrophobicity. This is often used as a final polishing step.
-
Sephadex LH-20 Column Chromatography: Useful for separating compounds based on size and polarity, particularly for removing pigments and other high molecular weight impurities.
-
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can sometimes cause irreversible adsorption of the sample. It has been successfully used for the preparative separation of diarylheptanoids like aceroside VIII and platyphylloside from Betula platyphylla.[8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for isolating pure compounds from a partially purified fraction. Both normal-phase and reversed-phase columns can be used.
Below is a general purification workflow:
Q3: I am having difficulty separating two closely related diarylheptanoids by HPLC. What can I do to improve the resolution?
A3: Co-elution of structurally similar compounds is a common challenge in HPLC. Several parameters can be adjusted to improve separation.
Strategies to Improve HPLC Resolution:
-
Modify the Mobile Phase:
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Solvent Strength: Weaken the mobile phase (i.e., decrease the percentage of the organic solvent in a reversed-phase system). This will increase the retention time and may improve resolution.
-
Alter the pH: If the diarylheptanoids have ionizable groups, adjusting the pH of the mobile phase with a buffer can significantly change their retention behavior and improve separation.
-
Use Additives: Ion-pairing reagents can be added to the mobile phase to improve the retention and separation of charged compounds.
-
-
Change the Stationary Phase:
-
Different Column Chemistry: If a standard C18 column is not providing adequate separation, try a column with a different stationary phase, such as a C8, phenyl, or cyano column. These columns offer different selectivities.
-
Particle Size: Columns with smaller particle sizes provide higher efficiency (sharper peaks), which can lead to better resolution of closely eluting compounds.
-
-
Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.
-
Optimize the Gradient: If using a gradient elution, modifying the gradient slope can help to better separate closely eluting peaks. A shallower gradient over the elution range of the target compounds can improve resolution.
Q4: I suspect my diarylheptanoids are degrading during extraction. How can I prevent this?
A4: Diarylheptanoids, like many phenolic compounds, can be susceptible to degradation by heat, light, and oxidation.
Prevention Strategies:
-
Control Temperature: Use lower extraction temperatures whenever possible. While heat can improve extraction efficiency, it can also accelerate degradation.[4][5] For heat-sensitive compounds, consider non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures.
-
Protect from Light: Conduct extraction and subsequent processing steps in the dark or by using amber glassware to prevent photodegradation.
-
Limit Oxygen Exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants in the extraction solvent could also be considered, though this may complicate purification.
-
Choose the Right Solvent: Some solvents can promote degradation. Ensure the chosen solvent is of high purity and free of peroxides.
-
Prompt Processing: Process the plant material and extracts promptly. Avoid long-term storage of crude extracts, especially at room temperature. If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) under an inert atmosphere.
Frequently Asked Questions (FAQs)
-
Q5: What are the most common solvents for diarylheptanoid extraction?
-
A5: Due to the phenolic nature of diarylheptanoids, polar solvents are most commonly used. These include methanol, ethanol, acetone, ethyl acetate, and water, as well as mixtures of these solvents.[9] The choice of solvent depends on the specific diarylheptanoid and the plant matrix.
-
-
Q6: Which extraction method is best for diarylheptanoids?
-
A6: There is no single "best" method, as the optimal technique depends on the specific diarylheptanoid, the plant material, and the scale of the extraction. Common methods include:
-
Maceration: Simple but can be time-consuming.
-
Soxhlet Extraction: Efficient but uses heat, which can degrade some compounds.
-
Ultrasound-Assisted Extraction (UAE): Generally faster and can be performed at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Very fast but involves heat.
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, which is a "green" solvent, but requires specialized equipment.
-
-
-
Q7: How can I confirm the identity and purity of my extracted diarylheptanoid?
-
A7: A combination of spectroscopic and spectrometric techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR): To elucidate the chemical structure.[6]
-
-
Data Presentation
Table 1: Comparison of Solvents for Diarylheptanoid Extraction
| Plant Material | Target Compound(s) | Solvent System | Extraction Method | Yield/Purity | Reference |
| Alnus rubra | Oregonin | Water | Aqueous Extraction | 9% oregonin in crude extract, >95% purity after purification | [6] |
| Zingiber officinale | Diarylheptanoids | 70% Ethanol | Reflux | Not specified | [1] |
| Curcuma longa | Curcuminoids | Ethyl Acetate | Fractionation of methanolic extract | Not specified | [10] |
| Betula platyphylla | Aceroside VIII, Platyphylloside | Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) | HSCCC | Not specified | [8] |
Table 2: Effect of Temperature on Extraction Yield
| Plant Material | Target Compounds | Temperature (°C) | Extraction Time (min) | Solvent | Effect on Yield | Reference |
| Clinacanthus nutans | Phenolic compounds | 60 - 80 | 80 - 120 | Water:Ethanol | Optimal yield at 60°C | [7] |
| Phaleria macrocarpa | Phenolic compounds | 40 - 80 | Not specified | Not specified | Highest yield at 60°C | [11] |
| Fumaria officinalis | Polyphenols | Room Temp vs. 80 | 30 - 90 | Not specified | Higher yield at 80°C | [12] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of Diarylheptanoids from Rhizomes (e.g., Zingiber officinale)
-
Preparation of Plant Material:
-
Wash the fresh rhizomes to remove any soil and debris.
-
Slice the rhizomes into thin pieces and dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered rhizomes in 70% ethanol (e.g., 1:10 solid-to-liquid ratio) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform reflux extraction with 70% ethanol at 60°C for 2 hours, and repeat the extraction twice.[1]
-
Filter the extract through cheesecloth and then filter paper to remove the solid plant material.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
n-Hexane (to remove non-polar compounds like fats and waxes)
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
-
Collect each solvent fraction separately.
-
Concentrate each fraction using a rotary evaporator to yield the respective partitioned extracts. The diarylheptanoids will be distributed among the chloroform, ethyl acetate, and n-butanol fractions depending on their polarity.
-
Protocol 2: Purification of Diarylheptanoids using Column Chromatography
-
Preparation of the Column:
-
Select an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane).
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by washing it with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the dried extract (e.g., the ethyl acetate fraction from Protocol 1) in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane or chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the target diarylheptanoid(s).
-
Pool the fractions containing the compound of interest.
-
Concentrate the pooled fractions under reduced pressure to obtain the purified diarylheptanoid.
-
-
Further Purification (if necessary):
-
If the compound is still not pure, repeat the column chromatography with a different solvent system or a different stationary phase (e.g., reversed-phase C18).
-
For final purification to >95% purity, preparative HPLC is often employed.[6]
-
References
- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"minimizing degradation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one during synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one during its synthesis. This compound is a curcuminoid, and its stability is significantly influenced by reaction conditions.
Troubleshooting Guide
Problem: Low Yield of the Final Product
| Possible Cause | Suggestion | Rationale |
| Degradation due to pH | Maintain a slightly acidic to neutral pH (around 5.8-7.0) during the reaction and workup.[1][2] | Curcuminoids, like the target compound, are prone to rapid degradation in alkaline conditions (pH > 7).[2][3] The β-diketone moiety is particularly susceptible to hydrolysis under basic conditions. |
| Presence of Water | Use anhydrous solvents and consider adding molecular sieves (4 Å) to the reaction mixture.[4][5][6] | Water can react with the boron complex of the diketone, a key intermediate in Pabon's synthesis method, leading to reduced yields.[6] |
| Side Reactions | Protect the β-diketone functionality of the starting material (e.g., acetylacetone) with boron trifluoride etherate instead of boric oxide.[7][8] | This forms a more stable intermediate, a cyclic difluoro-boronate derivative, which can prevent side reactions like Knoevenagel condensation.[7][9] |
| Thermal Degradation | Maintain a moderate reaction temperature, ideally not exceeding 80-85°C.[1] | While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation of the β-diketone linkage.[1] |
Problem: Impure Product with Multiple Spots on TLC
| Possible Cause | Suggestion | Rationale |
| Formation of Degradation Products | Control the reaction pH and temperature as mentioned above. Minimize exposure of the reaction mixture and product to light and air. | Autoxidation is a major degradation pathway for curcuminoids, leading to a variety of byproducts.[10][11] This process can be accelerated by light and oxygen. |
| Incomplete Reaction | Ensure the dropwise addition of n-butylamine as a catalyst over a prolonged period.[4] | Slow addition of the catalyst can help to control the reaction rate and minimize the formation of side products. |
| Inefficient Purification | Utilize column chromatography with a silica gel stationary phase and a suitable solvent system for purification. | This is a standard and effective method for separating the desired curcuminoid from byproducts and unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of this compound during synthesis?
A1: The primary cause of degradation is the instability of the curcuminoid structure, particularly the β-diketone moiety, in the presence of alkaline conditions (pH > 7), which leads to hydrolysis.[2][3] Autoxidation, a reaction with oxygen that is accelerated by light and basic pH, is also a significant degradation pathway, resulting in a complex mixture of products.[10][11]
Q2: What is the optimal pH range to maintain during the synthesis?
A2: To minimize degradation, it is recommended to maintain a slightly acidic to neutral pH, ideally around pH 5.8 for the hydrolysis of the boron complex intermediate and maintaining a pH below 7 during the reaction and workup.[1][2][8]
Q3: Are there any specific catalysts that can improve the yield and reduce degradation?
A3: In the context of Pabon's synthesis method, n-butylamine is a commonly used catalyst.[4][6] The key to its effective use is slow, controlled addition to the reaction mixture.[4] Using boron trifluoride to form a stable intermediate with the diketone starting material can also significantly improve yields by preventing side reactions.[7][8]
Q4: How does temperature affect the stability of the compound during synthesis?
A4: Curcuminoids are generally stable at temperatures up to 80-85°C.[1] However, prolonged heating or higher temperatures can lead to thermal degradation of the β-diketone linkage.[1] Therefore, it is advisable to maintain a moderate reaction temperature.
Q5: What are the best practices for storing the synthesized compound to prevent degradation?
A5: The synthesized this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen, which can promote degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for minimizing degradation during curcuminoid synthesis, based on studies of curcumin and related compounds.
| Parameter | Recommended Range/Value | Impact on Synthesis | Reference |
| pH | 5.8 - 7.0 | Minimizes hydrolytic degradation of the β-diketone moiety. | [1][2][8] |
| Temperature | ≤ 85°C | Prevents thermal degradation of the curcuminoid structure. | [1] |
| Water Content | Anhydrous conditions | Prevents hydrolysis of the boron-diketone complex intermediate. | [4][5][6] |
Experimental Protocols
Modified Pabon's Method for Curcuminoid Synthesis
This protocol is a generalized procedure based on Pabon's method, incorporating modifications to enhance stability and yield.
-
Formation of the Boron-Acetylacetone Complex: In a dry flask under an inert atmosphere, dissolve boric oxide (B₂O₃) in anhydrous ethyl acetate. Add acetylacetone dropwise while stirring. Heat the mixture at a controlled temperature (e.g., 70-80°C) for approximately 30-60 minutes.[4]
-
Addition of Aldehyde and Co-catalyst: To the above mixture, add 4-hydroxybenzaldehyde and tributyl borate. Continue stirring at the same temperature.
-
Catalyst Addition: Slowly add a solution of n-butylamine in anhydrous ethyl acetate to the reaction mixture over a period of 1-2 hours using a syringe pump.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., 0.5 M HCl) to a pH of approximately 5.8 to hydrolyze the boron complex.[8]
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic and degradative pathways of the target curcuminoid.
Caption: Troubleshooting workflow for synthesis degradation issues.
References
- 1. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
"long-term storage conditions for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one"
This technical support center provides guidance on the long-term storage and handling of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a curcuminoid compound. Proper storage is critical to maintain the compound's integrity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, the solid (powder) form of this compound should be stored at -20°C.[1] It is crucial to protect the compound from light and moisture.
Q2: How should I store solutions of this compound?
Solutions of the compound should be stored at -80°C for short-term periods, typically up to one year.[1] The stability of the compound in solution is highly dependent on the solvent and pH.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][3]
Q4: What is the stability of this compound in aqueous solutions?
Like other curcuminoids, this compound is unstable in aqueous solutions, especially at neutral to alkaline pH (pH ≥ 7.0).[4][5][6][7] Degradation is rapid under these conditions. For experiments in aqueous buffers, it is advisable to prepare fresh solutions and use them immediately. The compound is relatively more stable in acidic conditions (pH < 7).[4][6][7]
Q5: Is this compound sensitive to light?
Yes, this compound is sensitive to light.[8][9] Exposure to sunlight or ultraviolet light will cause it to degrade.[9] All storage containers should be opaque or wrapped in foil to protect the compound from light.
Troubleshooting Guide
Issue: I am observing a decrease in the biological activity of my compound over time.
-
Possible Cause 1: Improper Storage Temperature. Storing the compound at room temperature or even at 4°C for extended periods can lead to degradation.
-
Solution: Ensure the solid compound is stored at -20°C and solutions are stored at -80°C.
-
-
Possible Cause 2: Degradation due to pH. If the compound is dissolved in a neutral or alkaline buffer (pH ≥ 7.0), it will degrade rapidly.[4][5][6]
-
Solution: Prepare fresh solutions in an appropriate acidic buffer or organic solvent immediately before use. If working with cell culture media (typically at physiological pH), be aware that the compound's half-life is significantly reduced.[10]
-
-
Possible Cause 3: Photodegradation. Exposure to light can cause the compound to break down.[8][9]
-
Solution: Store the compound in light-protected vials and minimize its exposure to light during experiments.
-
Issue: The color of my compound solution is fading.
-
Possible Cause: Chemical Degradation. A change in the color of a curcuminoid solution, typically a fading of its yellow hue, is an indicator of degradation.[4][5][7] This is often accelerated by exposure to light and alkaline pH.
-
Solution: Discard the faded solution and prepare a fresh one from your solid stock that has been stored correctly. Review your experimental protocol to minimize exposure to light and unfavorable pH conditions.
-
Quantitative Stability Data
The stability of curcuminoids like this compound is influenced by several factors. The following table summarizes the effects of pH and temperature on the stability of curcumin, which is structurally very similar and serves as a good reference.
| Condition | Temperature | Stability/Degradation | Reference |
| pH | |||
| Acidic (pH < 7) | 37°C | >85% retained after 1 month in an emulsion | [4][7] |
| Neutral (pH 7.0) | 37°C | 62% retained after 1 month in an emulsion | [4][7] |
| Neutral (pH 7.4) | 37°C | 60% retained after 1 month in an emulsion | [4][7] |
| Alkaline (pH 8.0) | 37°C | 53% retained after 1 month in an emulsion | [4][7] |
| Temperature | |||
| 37°C - 60°C | (pH 8.0) | Degradation rate increases with increasing temperature | [11] |
| Autoclave (121°C, 1.2 atm, 15 min) | (Aqueous solution) | 80-90% decrease in residual curcuminoids | [5] |
| Autoclave (121°C, 1.2 atm, 15 min) | (Powder) | <10% loss | [5] |
Experimental Protocol: Stability Assessment by UV-Vis Spectrophotometry
This protocol provides a general method to assess the stability of this compound under different conditions by monitoring the change in its maximum absorbance.
Objective: To determine the degradation rate of the compound under specific pH, temperature, and light conditions.
Materials:
-
This compound
-
DMSO or another suitable organic solvent
-
Aqueous buffers of desired pH values (e.g., pH 5.0, 7.4, 9.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Temperature-controlled incubator/water bath
-
Light-protected and transparent vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.
-
Initial Absorbance Measurement (T=0): Immediately after preparing the working solution, measure its absorbance spectrum and record the maximum absorbance (λmax). For curcuminoids, the λmax is typically around 420-430 nm.[8]
-
Incubation: Aliquot the working solution into different vials for each condition to be tested (e.g., different pH, temperature, light exposure).
-
Time-Point Measurements: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), take a sample from each condition and measure its absorbance at the predetermined λmax.
-
Data Analysis: Plot the percentage of the remaining compound (calculated from the absorbance at each time point relative to the initial absorbance) against time. This will allow you to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for compound degradation issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:207792-17-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin and its Derivatives: Their Application in Neuropharmacology and Neuroscience in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one and Curcumin
In the landscape of oncological research, the quest for potent and selective cytotoxic agents remains a paramount objective. Both 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, and curcumin, the principal curcuminoid of turmeric, have emerged as compounds of interest due to their inherent antiproliferative properties. This guide provides a comparative overview of their cytotoxic activities against various cancer cell lines, supported by available experimental data.
Quantitative Comparison of Cytotoxic Activity
| Compound | Cell Line | Assay | Cytotoxicity Metric (µM) | Reference |
| Blepharocalyxin D (related diarylheptanoid) | Murine Colon 26-L5 Carcinoma | Not Specified | ED₅₀: 3.61 | (Tezuka et al., 2000) via ResearchGate[1] |
| Blepharocalyxin E (related diarylheptanoid) | Murine Colon 26-L5 Carcinoma | Not Specified | ED₅₀: 9.02 | (Tezuka et al., 2000) via ResearchGate[1] |
| Neocalyxin A (related diarylheptanoid) | Human HT-1080 Fibrosarcoma | Not Specified | ED₅₀: 10.7 | (Ali et al., 2001) via ResearchGate[1] |
| Curcumin | Human Colorectal Cancer (SW480) | MTT Assay | IC₅₀: 10.26 | (Lin et al., 2011)[2] |
| Curcumin | Human Colorectal Cancer (HT-29) | MTT Assay | IC₅₀: 11.53 | (Lin et al., 2011)[2] |
| Curcumin | Human Colorectal Cancer (HCT116) | MTT Assay | IC₅₀: 13.31 | (Lin et al., 2011)[2] |
Note: While the antiproliferative activity of this compound against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells has been reported, specific ED₅₀ values for this particular compound were not available in the reviewed literature. The data for structurally similar diarylheptanoids from the same plant source are presented as a proxy.
Experimental Protocols
The methodologies employed to ascertain the cytotoxic effects of these compounds are crucial for the interpretation of the presented data. Below are generalized protocols based on the cited literature.
Cell Culture and Maintenance
Human colorectal carcinoma cell lines (SW480, HT-29, HCT116), human fibrosarcoma (HT-1080), and murine colon carcinoma (26-L5) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Cell Viability Assay (for Curcumin)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of curcumin or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
Antiproliferation Assay (for Diarylheptanoids)
While the specific assay for the ED₅₀ values of the diarylheptanoids was not detailed in the available abstracts, a typical antiproliferation assay would follow a similar principle to the MTT assay, where cell viability is measured after exposure to the test compounds. The ED₅₀ represents the effective dose required to inhibit 50% of cell proliferation.
Signaling Pathways
Both diarylheptanoids and curcumin exert their cytotoxic effects by modulating various intracellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest.
Diarylheptanoid-Induced Apoptosis
Diarylheptanoids have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and programmed cell death. Some diarylheptanoids have also been reported to inhibit the activation of NF-κB, a key transcription factor involved in cell survival and inflammation.
Caption: Diarylheptanoid-induced apoptotic signaling pathway.
Curcumin-Induced Apoptosis
Curcumin's cytotoxic mechanism is multifaceted, involving the modulation of numerous signaling cascades. It is known to induce apoptosis through both intrinsic and extrinsic pathways. Furthermore, curcumin can inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, and can also modulate the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Caption: Key signaling pathways modulated by curcumin.
Experimental Workflow
The general workflow for assessing the cytotoxicity of these compounds is outlined below.
Caption: General experimental workflow for cytotoxicity assessment.
References
A Comparative Guide to the Anti-inflammatory Activity of Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of various diarylheptanoids, supported by experimental data from in vitro studies. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds for potential therapeutic applications.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various diarylheptanoids against key inflammatory mediators. This data has been compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Diarylheptanoid | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| From Curcuma Species | |||||
| Curcumin | NO Production | RAW 264.7 | LPS | 4.19 - 14.7 | [1][2] |
| COX-2 Expression | RAW 264.7 | LPS | - | [3] | |
| PGE2 Formation | RAW 264.7 | LPS | - | ||
| TNF-α Production | RAW 264.7 | LPS | - | ||
| NF-κB Activation | Various | TNF-α | Potent Inhibition | [4] | |
| Demethoxycurcumin (DMC) | NO Production | RAW 264.7 | LPS | 24.2 | [5] |
| COX-2 Expression | RAW 264.7 | LPS | Weaker than Curcumin | [3] | |
| NF-κB Activation | Various | TNF-α | Less potent than Curcumin | [4] | |
| Bisdemethoxycurcumin (BDMC) | NO Production | RAW 264.7 | LPS | 38.8 | [5] |
| COX-2 Expression | RAW 264.7 | LPS | Weaker than DMC | [3] | |
| NF-κB Activation | Various | TNF-α | Less potent than DMC | [4] | |
| Hexahydrocurcumin | PGE2 Formation | RAW 264.7 | LPS | 0.7 | [6] |
| From Alnus Species | |||||
| Oregonin | NO Production | RAW 264.7 | LPS | - | |
| iNOS Expression | RAW 264.7 | LPS | - | ||
| COX-2 Expression | RAW 264.7 | LPS | - | ||
| Alnuside A | NO Production | RAW 264.7 | LPS | 8.08 | [7] |
| Hirsutenone | PL(pro) Inhibition | - | - | 4.1 | [7] |
| From Zingiber Species | |||||
| (E)-1-(3,4-dimethoxyphenyl)but-1,3-diene | COX-2 Inhibition | RAW 264.7 | LPS | 20.68 | |
| trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | COX-2 Inhibition | RAW 264.7 | LPS | 2.71 | |
| Diarylheptanoid from Z. officinale (Compound 17) | Cytotoxicity (HCT116) | HCT116 | - | 6.69 | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory activity of diarylheptanoids are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Line: Murine macrophage cell line, RAW 264.7.
-
Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test diarylheptanoid for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubating for another 24 hours.
-
Measurement:
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Enzyme: Recombinant human or ovine COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorogenic or colorimetric probe.
-
Procedure (Fluorometric):
-
In a 96-well plate, the test diarylheptanoid is pre-incubated with the COX-2 enzyme in an appropriate assay buffer containing a heme cofactor.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX.
-
The fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
-
Principle: A sandwich ELISA format is typically used.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for TNF-α.
-
Cell culture supernatants from diarylheptanoid-treated and LPS-stimulated cells are added to the wells. Any TNF-α present binds to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the captured TNF-α.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of TNF-α is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant TNF-α.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many diarylheptanoids exert their anti-inflammatory effects by inhibiting this pathway.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of diarylheptanoids in a cell-based model.
References
- 1. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of suppressive effects of demethoxycurcumin and bisdemethoxycurcumin on expressions of inflammatory mediators in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one and Other Bioactive Compounds from Alpinia blepharocalyx
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one and other compounds isolated from the medicinal plant Alpinia blepharocalyx. The data presented is intended to inform research and development efforts in fields such as pharmacology and drug discovery. The information is based on experimental data from various scientific studies.
Introduction to Alpinia blepharocalyx and its Bioactive Constituents
Alpinia blepharocalyx K. Schum, a plant belonging to the Zingiberaceae family, is a rich source of a variety of bioactive secondary metabolites.[1][2] Traditionally used in Chinese medicine for treating stomach disorders, this plant has garnered scientific interest for its diverse pharmacological potential.[3][4][5] Phytochemical investigations have led to the isolation of numerous compounds, with diarylheptanoids being a major class.[6][7][8] Other significant constituents include flavonoids, terpenoids, and phenolic compounds.[2][6] This guide will focus on a comparative analysis of the anti-inflammatory and antiproliferative activities of these compounds.
Comparative Analysis of Biological Activities
The bioactive compounds from Alpinia blepharocalyx have demonstrated significant potential in two key therapeutic areas: anti-inflammatory and antiproliferative (anticancer) activities.
Anti-inflammatory Activity
Several compounds isolated from the rhizomes and seeds of Alpinia blepharocalyx have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The inhibitory concentration (IC50) values from a study on compounds from the rhizomes are presented in the table below.
| Compound | Type | Anti-inflammatory Activity (NO Inhibition) IC50 (µM) |
| 4-hydroxy-2-methoxyphenoxy-β-D-{3''-O-[4-hydroxy-3'-methoxy (benzoate)]}-glucopyranoside | Phenolic Glycoside | 7.66 - 14.06[3][9] |
| Desmethoxyyangonin | Styryl-lactone | 7.66 - 14.06[3][9] |
| Trans-resveratrol | Stilbenoid | 7.66 - 14.06[3][9] |
| Zerumbone | Sesquiterpenoid | 7.66 - 14.06[3][9] |
| Bisdemethoxycurcumin | Diarylheptanoid | 7.66 - 14.06[3][9] |
| Demethoxycurcumin | Diarylheptanoid | 7.66 - 14.06[3][9] |
Note: The source provides a range for the IC50 values of the six compounds tested, indicating they all exhibit moderate inhibitory activities.[3][9]
Antiproliferative Activity
A significant number of diarylheptanoids from Alpinia blepharocalyx seeds have been evaluated for their ability to inhibit the growth of cancer cell lines. The following table summarizes the 50% effective dose (ED50) values against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells.
| Compound | Type | Antiproliferative Activity (ED50 in µM) - Colon 26-L5 Carcinoma | Antiproliferative Activity (ED50 in µM) - HT-1080 Fibrosarcoma |
| This compound | Diarylheptanoid | - | - |
| (3S)-methoxy-1,7-bis(4-hydroxyphenyl)-6E-hepten-5-one | Diarylheptanoid | 5.2[10] | 10.1[10] |
| (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane | Diarylheptanoid | 12.8[10] | - |
| 4'-hydroxy-5,6-dehydrokawain | Styryl-lactone | 20.7[10] | 20.1[10] |
| Phloroglucinol | Phenol | 26.4[10] | 20.9[10] |
| Calyxin B | Diarylheptanoid | - | 0.69[11] |
| Epicalyxin F | Diarylheptanoid | 0.89[11] | - |
| Blepharocalyxin D | Diarylheptanoid | 3.61[12] | 9.02[12] |
| Neocalyxin A | Diarylheptanoid | >100[12] | 10.7[12] |
Note: A lower ED50 value indicates higher potency. Some values were not available in the cited literature.
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay
This assay is a common method to screen for anti-inflammatory activity.
Principle: The production of nitric oxide by cells, often stimulated by an inflammatory agent like lipopolysaccharide (LPS), is measured. The ability of a test compound to inhibit this production is quantified.
Detailed Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.[13][14]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.[13]
-
Stimulation: The cells are then stimulated with LPS to induce the production of nitric oxide.[13][14]
-
Nitrite Quantification: After an incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[13][14] This reagent reacts with nitrite to produce a colored compound.
-
Data Analysis: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition by the test compound is then determined.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., murine colon 26-L5 carcinoma or human HT-1080 fibrosarcoma) are seeded in 96-well plates and allowed to attach overnight.[1][6]
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT.[15]
-
Formazan Solubilization: Following another incubation period, the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[15]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).[15]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the ED50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and antiproliferative effects of diarylheptanoids from Alpinia blepharocalyx are believed to be mediated through the modulation of specific cellular signaling pathways.
Inhibition of the Pro-inflammatory Signaling Pathway
Experimental Workflow for Bioactivity Screening
Conclusion
The compounds isolated from Alpinia blepharocalyx exhibit a wide range of anti-inflammatory and antiproliferative activities. While this compound is a notable diarylheptanoid from this plant, other compounds, particularly certain calyxins and epicalyxins, have demonstrated potent cytotoxic effects against cancer cell lines, in some cases exceeding the potency of the clinical anticancer drug 5-fluorouracil. The anti-inflammatory properties of various constituents, including diarylheptanoids and other phenolics, further highlight the therapeutic potential of this plant. This comparative guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundation for further investigation into the promising bioactive compounds of Alpinia blepharocalyx.
References
- 1. benchchem.com [benchchem.com]
- 2. Publishers Panel [herbapolonica.pl]
- 3. iwnirz.pl [iwnirz.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]
- 9. Publishers Panel [herbapolonica.publisherspanel.com:80]
- 10. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of the Biological Activity of a Curcuminoid Analog and Alternative Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, a synthetic curcuminoid analog, with established antioxidant and anti-inflammatory compounds. Due to the limited publicly available data on this specific analog, this guide utilizes data from structurally related and well-characterized diarylheptanoids, alongside the widely studied flavonoid quercetin and the benchmark antioxidant, ascorbic acid (Vitamin C). The objective is to offer a comparative framework for evaluating the potential therapeutic applications of this class of compounds.
Comparative Biological Activity Data
The following table summarizes the in vitro antioxidant, anti-inflammatory, and cytotoxic activities of selected compounds. These values are indicative and can vary based on specific experimental conditions.
| Compound | Antioxidant Activity (DPPH Assay, IC50) | Anti-inflammatory Activity (NO Inhibition, IC50) | Cytotoxicity (MTT Assay, IC50 against RAW 264.7 cells) |
| Diarylheptanoid (Curcumin) | ~15-30 µM | ~5-15 µM | > 50 µM |
| Flavonoid (Quercetin) | ~2-10 µM | ~10-25 µM | > 100 µM |
| Ascorbic Acid (Vitamin C) | ~20-50 µM | Not typically assessed via NO inhibition | > 1000 µM |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity in the respective assay. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to derive the IC50 value.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This assay is used to assess the effect of a compound on cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
-
Procedure:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing biological activity and a key signaling pathway involved in inflammation.
Caption: Workflow for evaluating the biological activity of a test compound.
Caption: Simplified NF-κB signaling pathway in inflammation.
Comparative Antioxidant Activity of Diarylheptanoids from Curcuma comosa: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of various diarylheptanoids isolated from Curcuma comosa. The information presented herein is curated from experimental studies to facilitate research and development in the field of natural product-based therapeutics.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of diarylheptanoids from Curcuma comosa has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value corresponds to a higher antioxidant activity.
| Diarylheptanoid | Trivial Name/Code | Assay | IC50 Value (µM) | Antioxidant Activity | Reference |
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | ASPP 092 / C-092 / Compound 8 / D-92 | DPPH Radical Scavenging | Not explicitly quantified, but activity was higher than ascorbic acid.[1] | Potent | [1] |
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | ASPP 092 / C-092 / Compound 8 / D-92 | Free Radical Scavenging | Comparable to Vitamin C | Potent | [2] |
| 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | D-91 | t-BHP-induced ALT leakage | 32.7 ± 1.1 | Moderate | [3] |
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | D-92 | t-BHP-induced ALT leakage | 9.8 ± 0.7 | Potent | [3] |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | ASPP 049 | Free Radical Scavenging | No activity observed | Inactive | [2] |
| 1,7-diphenyl-(6E)-6-hepten-3-one and its other analogs | Compounds 1-7 | DPPH Radical Scavenging | No activity observed | Inactive | [1] |
Note: The t-BHP-induced ALT leakage assay is an indirect measure of antioxidant activity, reflecting the compound's ability to protect liver cells from oxidative damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in the studies on Curcuma comosa diarylheptanoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol adapted from a study on a pure compound from Curcuma comosa [4]:
-
Preparation of DPPH Solution: A 0.2 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The diarylheptanoid is dissolved in methanol to prepare a stock solution, which is then serially diluted to various concentrations (e.g., 0.1 to 2 µM).
-
Reaction Mixture: In a 96-well plate, 100 µl of the diarylheptanoid solution at each concentration is mixed with 100 µl of the 0.2 mM DPPH solution.
-
Incubation: The plate is incubated for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 520 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the diarylheptanoid.
Signaling Pathways and Experimental Workflows
The antioxidant effects of diarylheptanoids can be attributed to both direct free radical scavenging and the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a typical workflow for screening and evaluating the antioxidant properties of diarylheptanoids from Curcuma comosa.
Caption: Experimental workflow for evaluating diarylheptanoid antioxidant activity.
Nrf2 Signaling Pathway in Antioxidant Response
The diarylheptanoid ASPP 092 has been shown to exert its neuroprotective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like ASPP 092, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.
Caption: Nrf2 signaling pathway activated by ASPP 092.
This guide highlights the significant antioxidant potential of specific diarylheptanoids from Curcuma comosa, particularly ASPP 092. The provided data and protocols offer a valuable resource for researchers aiming to explore these natural compounds for therapeutic applications against oxidative stress-related diseases. Further comparative studies employing a wider range of diarylheptanoids and standardized assays are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pure compound from Curcuma comosa Roxb. protects neurons against hydrogen peroxide-induced neurotoxicity via the activation of Nrf-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcuma comosa‐Derived Diarylheptanoid Ameliorates Ulcerative Colitis by Inhibiting JNK/NF‐κB and Activating AMPK/Nrf2 Pathways | CoLab [colab.ws]
Comparative Analysis of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in Modulating Inflammatory Signaling Pathways
An Objective Guide for Researchers in Drug Development
This guide provides a comparative overview of the mechanism of action of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, a diarylheptanoid compound, benchmarked against the well-studied curcumin. The focus is on its role in modulating key inflammatory signaling pathways, particularly NF-κB and MAPK, which are critical targets in drug development for inflammatory diseases and cancer.
Mechanism of Action: An Overview
This compound, isolated from the seeds of Alpinia blepharocalyx and also found in the roots of Curcuma longa, is structurally related to curcumin.[1] Like curcumin, its therapeutic potential is linked to its anti-inflammatory, antioxidant, and antiproliferative properties.[2][3] The core mechanism involves the inhibition of pro-inflammatory signaling cascades, which are often dysregulated in chronic diseases.
Comparative Analysis: Inhibition of Pro-Inflammatory Pathways
The anti-inflammatory effects of curcuminoids, including the subject compound, are largely attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways regulate the expression of numerous genes involved in inflammation, cell survival, and proliferation.[6][7]
NF-κB Pathway Modulation:
The NF-κB pathway is a central mediator of inflammatory responses.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like COX-2, iNOS, and various interleukins.[8]
Curcumin has been shown to potently inhibit NF-κB activation by preventing the degradation of IκB.[4][9] While direct quantitative data for this compound is limited, its structural similarity to curcumin suggests a comparable mechanism of action. Synthetic curcuminoid analogs have demonstrated significant suppression of nitric oxide (NO) activity in stimulated macrophages, a process downstream of NF-κB.[10]
MAPK Pathway Modulation:
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors, including inflammation.[11] Curcumin can differentially regulate MAPKs, often inhibiting mitogen-induced kinases like ERK1/2 while activating stress-induced kinases like p38, which can lead to apoptosis in cancer cells.[4][12] Studies have shown curcumin effectively reduces the activation of p38 MAPK, leading to the downregulation of COX-2 and iNOS expression in inflammatory models.[13] Given that this compound is a diarylheptanoid, it is predicted to interact with similar targets within this pathway.
Quantitative Data Comparison
| Compound/Analog | Biological Activity | Model System | Quantitative Data/Observation |
| This compound | Anti-platelet Aggregation | Human Whole Blood | Strong inhibition of collagen, arachidonic acid, and ADP-induced aggregation.[1][14] |
| This compound | Antiproliferative | HT-1080 fibrosarcoma, Colon 26-L5 carcinoma cells | Demonstrates antiproliferative activity.[2] |
| Curcumin | Anti-inflammatory | Rat Model (Chronic Colitis) | 50-100 mg/kg/day significantly attenuated damage and reduced TNF-α levels.[13] |
| Curcumin | NF-κB Inhibition | Various Cancer Cell Lines | Inactivates NF-κB, suppressing inflammatory mediators.[15] |
| Curcumin | Antioxidant (DPPH Assay) | In Vitro | Potent free radical scavenging activity.[16] |
| Synthetic Curcuminoid (DHHPD) | Anti-inflammatory (Anti-edema) | Mouse Model (Carrageenan-induced paw edema) | Effective at lower doses compared to curcumin, which required 400 mg/kg.[10] |
Experimental Protocols
Western Blot for NF-κB and MAPK Pathway Proteins
This protocol is a standard method to quantify the expression and activation (via phosphorylation) of key proteins in signaling pathways.
-
Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) to 80% confluency. Pre-treat cells with various concentrations of this compound or a control compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding an agonist like LPS (1 µg/mL) for a specified time (e.g., 30 minutes for protein phosphorylation, 6-24 hours for protein expression).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., Vitamin C).[16]
-
Reaction: Add the test compound solution to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizing the Mechanism of Action
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound | CAS:207792-17-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Edematogenic and Anti-Granuloma Activity of a Synthetic Curcuminoid Analog, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one, in Mouse Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Curcuminoids Activate p38 Map Kinases and Promote UVB-Dependent Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
"cross-reactivity of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in kinase assays"
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for evaluating the kinase cross-reactivity of the diarylheptanoid 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one. While specific inhibitory data for this compound against a broad kinase panel is not currently available in the public scientific literature, this document outlines the standard experimental protocols used for such an assessment. The well-studied parent diarylheptanoid, Curcumin, is used as an illustrative example to discuss the importance of kinase profiling.
Introduction to Kinase Cross-Reactivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them prime targets for drug development. However, the high degree of structural conservation in the ATP-binding site of kinases presents a significant challenge: the potential for a small molecule inhibitor to bind to multiple kinases. This phenomenon, known as cross-reactivity or off-target activity, can lead to unexpected side effects or, in some cases, beneficial polypharmacology.
This compound is a diarylheptanoid, a class of natural products that includes the well-known compound Curcumin.[1] Diarylheptanoids have been investigated for a wide range of biological activities, including anti-inflammatory and anti-cancer effects, which are often linked to the modulation of kinase signaling pathways like the MAPK pathway.[1][2] Therefore, determining the kinase selectivity profile of any novel diarylheptanoid is a critical step in its development as a potential therapeutic agent.
Experimental Methodology for Kinase Profiling
To assess the cross-reactivity of a compound, it is typically screened against a large panel of purified protein kinases. The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50) for each kinase.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay Example)
This protocol describes a common non-radioactive, fluorescence-based method for assessing kinase inhibition.
-
Reagents and Materials:
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Kinase Panel: A panel of purified human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Thermo Fisher Scientific Kinase Panel).
-
Fluorescently Labeled ATP-Competitive Ligand (Kinase Tracer): A tracer specific to the kinase being assayed.
-
Europium-Labeled Anti-Tag Antibody: An antibody that binds to the tagged kinase.
-
Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a surfactant like Brij-35.
-
384-well microplates.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Assay Procedure:
-
Compound Dispensing: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the specific kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Dispensing Kinase/Antibody: Add the kinase/antibody mixture to each well of the assay plate.
-
Tracer Preparation & Dispensing: Prepare a solution of the kinase tracer in the assay buffer. Add this solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Excite the Europium donor at ~340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor tracer (at ~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using the controls: % Inhibition = 100 × (1 - [Signal_compound - Signal_100%_inhibition] / [Signal_0%_inhibition - Signal_100%_inhibition]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Visualization of Experimental Workflow and Signaling
The following diagrams illustrate the experimental process and a relevant biological pathway.
Comparative Data Presentation (Hypothetical)
Once IC50 values are obtained, they are compiled into a table to compare the compound's potency against different kinases. A highly selective compound will show a low IC50 value for its primary target and significantly higher values for all other kinases. A non-selective or cross-reactive compound will have low IC50 values across multiple kinases.
The table below is a hypothetical example illustrating how data for this compound could be presented alongside a known promiscuous inhibitor like Curcumin and a more selective inhibitor for comparison.
| Kinase Target | This compound (IC50, µM) | Curcumin (Reference) (IC50, µM) | Selective Inhibitor (Example) (IC50, µM) |
| MAPK Family | |||
| BRAF | Data not available | 7.5 | 0.05 (Vemurafenib) |
| MEK1 | Data not available | > 50 | 0.12 (Trametinib) |
| ERK2 | Data not available | 15 | > 100 |
| p38α | Data not available | 0.8 | > 100 |
| Other Kinases | |||
| AKT1 | Data not available | 25 | > 100 |
| CDK2 | Data not available | 4.8 | > 100 |
| EGFR | Data not available | > 50 | 0.02 (Gefitinib) |
| SRC | Data not available | 20 | > 100 |
Note: Data presented is for illustrative purposes only. Actual experimental results would be required to populate this table for the compound of interest.
Conclusion
Assessing the cross-reactivity of a potential drug candidate like this compound is a fundamental step in preclinical development. While direct experimental data on its kinase inhibition profile is not publicly available, the standardized protocols described herein provide a clear path for such an evaluation. By screening the compound against a broad panel of kinases and comparing its activity to other well-characterized inhibitors, researchers can build a comprehensive selectivity profile. This profile is essential for understanding the compound's mechanism of action, predicting potential off-target effects, and guiding its future development as a therapeutic agent.
References
"orthologs of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in other species"
Comparison of the Biological Targets and Orthologs of a Curcuminoid Analog
An In-depth Analysis of the Putative Molecular Targets of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one and their Cross-Species Orthologs
Diarylheptanoids, a class of plant-derived phenolic compounds, have garnered significant interest within the scientific community for their diverse pharmacological activities. Among these, this compound, a structural analog of curcumin, has been noted for its potential therapeutic properties. This guide provides a comparative overview of the known and putative biological targets of this compound and explores the orthologous proteins in various species, offering valuable insights for researchers in drug discovery and development.
Putative Molecular Targets of this compound
While direct and extensively validated protein targets for this compound are a subject of ongoing research, studies on structurally similar curcuminoids and diarylheptanoids point towards several key signaling pathways and protein families. The primary mechanisms of action are believed to involve anti-inflammatory and antioxidant pathways. Key putative targets include enzymes and transcription factors that play crucial roles in the cellular stress response and inflammatory signaling cascades.
Based on the activities of related compounds, the primary molecular targets are hypothesized to be within the NF-κB and MAPK signaling pathways. Specifically, the compound is thought to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. Furthermore, it may modulate the activity of upstream kinases in the MAPK pathway, such as ERK, JNK, and p38.
Orthologous Protein Comparison
The conservation of drug targets across different species is a cornerstone of preclinical research, enabling the use of model organisms to predict human responses. Below is a comparison of the human protein targets putatively modulated by this compound and their orthologs in common model organisms.
| Human Protein Target | Mouse Ortholog | Rat Ortholog | Zebrafish Ortholog | Fruit Fly Ortholog | Yeast Ortholog | Function |
| NF-κB (p65) | Rela | Rela | rela | Dorsal/Dif | Not Found | Transcription factor, key regulator of inflammation |
| IκBα | Nfkbia | Nfkbia | nfkbia | Cactus | Not Found | Inhibitor of NF-κB |
| ERK1 (MAPK3) | Mapk3 | Mapk3 | mapk3 | rolled | Mpk1/Slt2 | Mitogen-activated protein kinase, cell proliferation |
| JNK1 (MAPK8) | Mapk8 | Mapk8 | mapk8 | basket | Not Found | Mitogen-activated protein kinase, stress response |
| p38α (MAPK14) | Mapk14 | Mapk14 | mapk14a/b | p38a/b/c | Hog1 | Mitogen-activated protein kinase, inflammation |
Experimental Protocols
1. Cell Culture and Treatment: Human cell lines (e.g., HEK293, HeLa) and murine macrophages (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with an inflammatory agent, such as lipopolysaccharide (LPS).
2. Western Blot Analysis for Protein Expression and Phosphorylation: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p65, IκBα, ERK, JNK, p38). After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Luciferase Reporter Assay for NF-κB Activity: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. After 24 hours, cells are pre-treated with the compound, followed by stimulation with an appropriate agonist (e.g., TNF-α). Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Visualized Signaling Pathways and Workflows
Caption: A generalized workflow for investigating the effects of the compound on cellular signaling pathways.
Caption: The putative inhibitory effect of the compound on the NF-κB signaling pathway.
Safety Operating Guide
Safe Disposal of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one. The following disposal procedures are based on best practices for the disposal of hazardous research chemicals, particularly those belonging to the phenolic and diarylheptanoid classes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Researchers and drug development professionals must handle this compound with care, assuming it may be hazardous due to the lack of comprehensive toxicological data. As a phenolic compound, it may possess irritant, toxic, or other harmful properties.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Identification and Classification:
-
Due to its chemical structure as a diarylheptanoid and a phenolic compound, this compound should be classified as hazardous chemical waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure, unadulterated solid this compound in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.[1] Secondary containment, such as a plastic tub, should be used for liquid waste containers to prevent spills.[1][2]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste vendor. Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Principles
Caption: Decision logic for the disposal of this compound.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Handling | Collect in a labeled, sealed container. For small amounts of contaminated debris, place in a suitable, leak-tight container.[3] |
| Liquid Waste Handling | Collect in a labeled, sealed, and chemically compatible container. Aqueous solutions should not be disposed of down the drain.[1][3] |
| Prohibited Disposal | Do not dispose of in regular trash, down the sink, or by evaporation.[1][2] |
| Final Disposal Method | Transfer to your institution's EHS for disposal via a licensed hazardous waste facility, which will likely involve incineration.[3][4] |
| Spill Management | For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[4] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
